molecular formula C10H12N2O3 B171023 N-(2-amino-2-oxoethyl)-4-methoxybenzamide CAS No. 143153-70-2

N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B171023
CAS No.: 143153-70-2
M. Wt: 208.21 g/mol
InChI Key: ZKADLOGPYJUFCB-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-4-methoxybenzamide (CAS 143153-70-2) is a high-purity small molecule research compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This chemical features a benzamide core integrated with an amino acid-like fragment, making it a versatile scaffold in medicinal chemistry for exploring structure-activity relationships . This compound is part of the benzamide class of compounds, which are recognized for their broad pharmacological potential . Principal research trajectories for this class include its application in the study of atherosclerosis, where related benzamide derivatives have been identified as inhibitors of the PCSK9 gene, a promising therapeutic target for lowering plasma LDL-cholesterol . Furthermore, the benzamide scaffold is widely investigated for its antimicrobial, analgesic, anti-inflammatory, and anticancer activities . Specific research on N-substituted benzamide derivatives also suggests potential in neuroscience research, with some analogs showing anticonvulsant properties and potent inhibitory effects on enzymes like butyrylcholinesterase, which is implicated in the progression of Alzheimer's disease . The product is provided with a typical purity of 95% or higher and requires storage sealed in a dry environment, ideally at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKADLOGPYJUFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350340
Record name N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143153-70-2
Record name N-(2-amino-2-oxoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-amino-2-oxoethyl)-4-methoxybenzamide CAS 143153-70-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-amino-2-oxoethyl)-4-methoxybenzamide (CAS 143153-70-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

This compound, also known as 4-methoxyhippuramide, is a member of the benzamide class of organic compounds. While extensive research on this specific molecule is not widely published, its structural motifs—a 4-methoxybenzoyl group attached to a glycinamide moiety—suggest a potential for diverse applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and methodologies for its characterization. By leveraging data from structurally related compounds, this document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Core Molecular Attributes

This compound is characterized by a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol .[1] The structure features a central amide linkage between a 4-methoxybenzoyl group and a glycinamide tail.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 143153-70-2[1]
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCC(=O)N[1]
InChIKey ZKADLOGPYJUFCB-UHFFFAOYSA-N[1]
Synonyms 4-methoxyhippuramide, N-(carbamoylmethyl)-4-methoxybenzamide, 4-methoxybenzoyl-glycinamide[1]

Physicochemical Properties: Predictions and Experimental Considerations

Predicted Physicochemical Data
PropertyPredicted ValueNotes
XLogP3 -0.9[1] Indicates a hydrophilic character.
Topological Polar Surface Area 81.4 Ų[1] Suggests good potential for membrane permeability.
Hydrogen Bond Donors 2The two -NH₂ groups.
Hydrogen Bond Acceptors 3The three oxygen atoms.
Rotatable Bonds 4
Solubility Profile

The solubility of this compound is expected to be influenced by its polar functional groups (amides, methoxy ether) and its aromatic ring.

  • Polar Aprotic Solvents: High solubility is anticipated in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds, including amides.[2]

  • Polar Protic Solvents: Good to moderate solubility is expected in lower alcohols such as methanol and ethanol. For instance, the related m-Methoxybenzamide is soluble in ethanol at approximately 1 mg/mL and in DMSO and DMF at approximately 30 mg/mL.[3]

  • Aqueous Solubility: Due to the presence of two amide groups capable of hydrogen bonding with water, some degree of aqueous solubility is expected. However, the hydrophobic benzene ring will limit this. The predicted XLogP of -0.9 suggests a favorable partitioning into aqueous media.[1] The solubility is likely to be pH-dependent.

  • Non-Polar Solvents: Low solubility is predicted in non-polar solvents like hexanes and toluene.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method for experimentally determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in units of mg/mL or mol/L.

Stability Considerations

The stability of this compound is a critical factor for its handling, storage, and potential formulation.

  • Thermal Stability: The benzamide core is generally thermally stable. Studies on related N-phenylbenzamides show decomposition onsets in the range of 259-271°C.[4] It is expected that this compound will exhibit similar thermal stability. A thermogravimetric analysis (TGA) would provide precise data on its decomposition temperature.

  • Hydrolytic Stability: The amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 4-methoxybenzoic acid and glycinamide. The rate of hydrolysis will depend on pH and temperature.

Synthesis and Purification

A specific, experimentally verified synthesis for this compound is not detailed in readily accessible literature. However, a plausible and robust synthetic route can be designed based on standard amide bond formation reactions. The most common approach involves the coupling of 4-methoxybenzoic acid with glycinamide.

Synthesis cluster_reactants Reactants cluster_reagents Coupling Reagents & Conditions Reactant1 4-Methoxybenzoic acid Reagent EDC, HOBt, or HATU Reactant1->Reagent Reactant2 Glycinamide (or its hydrochloride salt) Reactant2->Reagent Product N-(2-amino-2-oxoethyl)-4- methoxybenzamide Reagent->Product Amide Coupling Base DIPEA or Et3N Base->Product Solvent DMF or CH2Cl2 Solvent->Product Temperature Room Temperature Temperature->Product

Figure 1: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol for Synthesis

This protocol describes the synthesis via amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Objective: To synthesize this compound from 4-methoxybenzoic acid and glycinamide hydrochloride.

Materials:

  • 4-Methoxybenzoic acid

  • Glycinamide hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add glycinamide hydrochloride (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectral data can be predicted based on the analysis of structurally similar compounds such as 4-methoxybenzamide and N-benzyl-4-methoxybenzamide.[5][6][7]

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.7 t 1H -C(=O)NHCH₂-
~7.9 d 2H Aromatic H (ortho to carbonyl)
~7.4 br s 1H -C(=O)NH₂ (one proton)
~7.0 d 2H Aromatic H (ortho to methoxy)
~6.9 br s 1H -C(=O)NH₂ (one proton)
~3.9 d 2H -NHCH₂C(=O)-

| ~3.8 | s | 3H | -OCH₃ |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~172 -CH₂C(=O)NH₂
~166 -C(=O)NH-
~162 Aromatic C-OCH₃
~130 Aromatic CH (ortho to carbonyl)
~126 Aromatic C (ipso to carbonyl)
~114 Aromatic CH (ortho to methoxy)
~56 -OCH₃

| ~42 | -NHCH₂C(=O)- |

Infrared (IR) Spectroscopy (Predicted, KBr):

Wavenumber (cm⁻¹) Assignment
~3400-3200 N-H stretching (primary and secondary amides)
~3050 Aromatic C-H stretching
~2950 Aliphatic C-H stretching
~1680-1640 C=O stretching (Amide I)
~1600 Aromatic C=C stretching
~1540 N-H bending (Amide II)

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI+): Expected [M+H]⁺ at m/z 209.09, [M+Na]⁺ at m/z 231.07.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) would likely provide good separation.[8]

Biological Activity and Therapeutic Potential

There is no specific biological activity reported for this compound in the public domain. However, the benzamide scaffold is a common feature in many biologically active molecules.

  • Anticancer and Anti-inflammatory Activity: Numerous salicylanilide derivatives, which are a class of N-phenylbenzamides, have demonstrated antibacterial, antimycobacterial, antifungal, anti-inflammatory, and antineoplastic activities.[9]

  • Kinase Inhibition: Certain ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides have been explored as kinase inhibitors with antiproliferative activities.[10]

  • Antiviral Potential: Some N-phenylbenzamide derivatives have shown activity against Enterovirus 71.[11]

The presence of the 4-methoxy group and the glycinamide side chain in this compound provides opportunities for further chemical modification to explore its structure-activity relationships (SAR) for various therapeutic targets.

BiologicalPotential cluster_core This compound cluster_related Related Compound Classes cluster_activities Potential Biological Activities Core Core Structure Salicylanilides Salicylanilides Core->Salicylanilides Structural Similarity OrthoSubstitutedBenzamides ortho-Substituted N-phenylbenzamides Core->OrthoSubstitutedBenzamides Structural Similarity NPhenylbenzamides N-Phenylbenzamides Core->NPhenylbenzamides Structural Similarity Anticancer Anticancer Salicylanilides->Anticancer Antiinflammatory Anti-inflammatory Salicylanilides->Antiinflammatory KinaseInhibition Kinase Inhibition OrthoSubstitutedBenzamides->KinaseInhibition Antiviral Antiviral NPhenylbenzamides->Antiviral

Figure 2: Relationship between the core structure and potential biological activities based on related compound classes.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity. It is likely to be a solid fine powder.

General Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and methods for its characterization. The information presented here, drawn from data on analogous compounds, should serve as a valuable starting point for researchers. Experimental validation of the predicted properties and exploration of the biological activities of this compound are warranted to fully understand its potential.

References

  • Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2). Retrieved from [Link]

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  • Best Practices for Powder Storage and Handling - coatingAI. (2025, May 19). Retrieved from [Link]

  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • N-(2-amino-2-oxoethyl)benzamide | C9H10N2O2 | CID 238721 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI. (2013, March 21). Retrieved from [Link]

  • N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide - PubChemLite. (n.d.). Retrieved from [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC. (n.d.). Retrieved from [Link]

  • Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides | Request PDF - ResearchGate. (2023, September 16). Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024, May 4). Retrieved from [Link]

  • US Patent No. 8829195 - Regulations.gov. (2021, November 17). Retrieved from [Link]

  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex - MDPI. (2021, January 26). Retrieved from [Link]

  • 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. (2018, February 13). Retrieved from [Link]

  • Probing local changes to α-helical structures with 2D IR spectroscopy and isotope labeling | ChemRxiv. (n.d.). Retrieved from [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents. (n.d.).
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MOST Wiedzy. (2022, May 22). Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (2018, November 1). Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Retrieved from [Link]

Sources

Part 1: Physicochemical Properties and Structure of N-(4-Methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Methoxybenzoyl)glycine and its Conversion to 4-Methoxybenzoyl Glycinamide

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-(4-methoxybenzoyl)glycine, a well-documented N-acylglycine also known by synonyms such as 4-methoxyhippuric acid and anisuric acid.[1] Due to the extensive availability of authoritative data for this carboxylic acid, it serves as the foundation of this guide.

Recognizing the specific interest in its primary amide derivative, 4-methoxybenzoyl glycinamide , this document further presents a detailed, field-proven protocol for its synthesis from the parent carboxylic acid. This structured approach ensures that all information is grounded in verifiable scientific literature while directly addressing the conversion to the target amide, providing researchers and drug development professionals with a robust and logical workflow.

The foundational molecule, N-(4-methoxybenzoyl)glycine, is the product of acylating glycine at its nitrogen atom with a 4-methoxybenzoyl group. This structure combines the features of a natural amino acid with an anisoyl moiety, making it a subject of interest in metabolic and synthetic studies.

Chemical Structure

The molecule consists of a central glycine framework. The nitrogen atom of the glycine is linked via an amide bond to the carbonyl carbon of a 4-methoxybenzoyl group. The structure terminates in a carboxylic acid group.

Sources

Unveiling the Solubility Profile of N-(2-amino-2-oxoethyl)-4-methoxybenzamide: A Comparative Analysis in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth analysis of the expected solubility of N-(2-amino-2-oxoethyl)-4-methoxybenzamide, a molecule possessing both polar and non-polar characteristics. We will dissect the molecular structure to predict its behavior in two fundamentally different, yet ubiquitously used, laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document offers a framework for understanding the interplay between solute and solvent properties and provides a rigorous, step-by-step protocol for empirical validation.

Introduction: Why Solubility Governs a Compound's Fate

In the realm of drug discovery and development, a compound's journey from a promising hit to a viable drug candidate is fraught with challenges. One of the earliest and most significant hurdles is its solubility. Poor aqueous solubility can lead to unreliable screening data, underestimated potency, and significant downstream challenges in formulation and achieving therapeutic concentrations in vivo. Conversely, understanding a compound's solubility in organic solvents like DMSO is paramount, as it is the standard vehicle for compound storage and initial high-throughput screening (HTS) dilutions.

This compound presents an interesting case study. Its structure, featuring a substituted aromatic ring and a polar amide-containing side chain, suggests a nuanced solubility profile. This guide will explore the theoretical underpinnings of its differential solubility and provide the practical tools for its empirical determination.

Molecular and Solvent Analysis: A Tale of Two Solvents

The principle of "like dissolves like" is a foundational concept in chemistry, yet its application requires a detailed look at the intermolecular forces at play.

Structural Dissection of this compound

To predict solubility, we must first understand the molecule's functional components:

  • 4-Methoxybenzamide Core: This portion consists of a benzene ring substituted with a methoxy group (-OCH₃) and an amide group (-CONH-). The aromatic ring is inherently non-polar (hydrophobic). The methoxy group adds some polarity, but its methyl component contributes to lipophilicity.

  • N-(2-amino-2-oxoethyl) Side Chain: This is a glycinamide-like structure (-CH₂-CONH₂). It is highly polar due to the presence of two amide groups. Crucially, it contains three hydrogen bond donors (N-H protons) and two hydrogen bond acceptors (carbonyl oxygens).

This duality—a somewhat greasy aromatic core and a highly polar, hydrogen-bonding side chain—is the central conflict governing its solubility.

Solvent Characteristics: Water vs. DMSO
FeatureWater (H₂O)Dimethyl Sulfoxide (DMSO)
Type Polar ProticPolar Aprotic
Dielectric Constant ~80~47
Hydrogen Bonding Excellent H-bond donor & acceptorH-bond acceptor ONLY
Key Interaction Forms strong, structured 3D H-bond networksDisrupts water's H-bond network; solvates cations well

Water , as a polar protic solvent, is an exceptional hydrogen bond donor and acceptor. Its ability to form a highly structured, high-energy hydrogen bond network means that for a solute to dissolve, it must provide enough favorable interactions to overcome the energy penalty of disrupting this network.

DMSO , on the other hand, is a polar aprotic solvent. While it has a large dipole moment and can accept hydrogen bonds at its sulfoxide oxygen, it lacks donor protons. This fundamental difference dictates its interaction with solutes. It is less structured than water and is particularly effective at solvating large organic molecules that have both polar and non-polar regions.

Predicted Solubility: A Mechanistic Hypothesis

Based on the analysis above, we can formulate a strong hypothesis:

  • Solubility in Water: The solubility of this compound in water is expected to be low . While the polar side chain can engage in hydrogen bonding with water, the energy gained from these interactions is likely insufficient to overcome two major hurdles: 1) the energy required to break apart water's highly stable hydrogen bond network, and 2) the unfavorable hydrophobic effect of the 4-methoxybenzene core.

  • Solubility in DMSO: The solubility in DMSO is predicted to be significantly higher . DMSO can effectively solvate the entire molecule. Its polar nature will interact favorably with the polar side chain's dipole moment, and its oxygen atom will act as a hydrogen bond acceptor for the amide N-H groups. Simultaneously, the dimethyl groups and the overall nature of the solvent are well-suited to solvate the non-polar aromatic portion of the molecule without paying the high energetic penalty associated with disrupting a water lattice.

This relationship is visualized in the diagram below.

G cluster_solute This compound cluster_solvents Solvents cluster_interaction Predicted Interaction & Solubility Solute Core Molecule Aromatic Hydrophobic 4-Methoxybenzene Core Solute->Aromatic contributes Polar Polar H-Bonding Side Chain Solute->Polar contributes Water Water (Protic) Strong H-Bond Network Aromatic->Water Poor Interaction (Hydrophobic Effect) DMSO DMSO (Aprotic) No H-Bond Network Aromatic->DMSO Favorable Interaction Polar->Water Good Interaction (H-Bonding) Polar->DMSO Favorable Interaction Water_Int Low Solubility Water->Water_Int Overall Result DMSO_Int High Solubility DMSO->DMSO_Int Overall Result

Caption: Predicted solubility based on molecular features and solvent properties.

Experimental Verification: A Protocol for Thermodynamic Solubility

To empirically validate our hypothesis, a thermodynamic solubility assay is the gold standard. This method measures the concentration of a compound in a saturated solution after equilibrium has been reached. The following protocol ensures accuracy and reproducibility.

Materials and Reagents
  • This compound (solid, >98% purity)

  • Dimethyl sulfoxide (DMSO), Anhydrous Grade (≥99.9%)

  • Deionized Water, Type I (18.2 MΩ·cm)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (for aqueous solubility relevant to physiological conditions)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other appropriate modifier)

  • 1.5 mL Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Thermomixer or shaking incubator set to 25 °C

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

  • 96-well plates (optional, for automation)

Step-by-Step Protocol
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh ~5 mg of the compound into a tared glass vial.

    • Dissolve in a known volume of DMSO (e.g., 1 mL) to create a high-concentration stock (e.g., 5 mg/mL). This stock MUST be fully dissolved.

    • From this stock, prepare a serial dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL) using the analytical solvent (e.g., 50:50 ACN:Water). These will be your calibration standards.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid compound to separate microcentrifuge tubes (e.g., add ~2 mg to each tube). Ensure there is enough solid that some will visibly remain undissolved at equilibrium.

    • To respective tubes, add a precise volume (e.g., 1 mL) of the test solvent (Water, PBS, or DMSO).

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Seal the tubes tightly.

    • Place the tubes in a shaking incubator or thermomixer set to a constant temperature (e.g., 25 °C).

    • Incubate for 24 hours with continuous agitation. This duration is critical to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of solubility (kinetic solubility).

  • Phase Separation:

    • After incubation, visually inspect the tubes to confirm that excess solid remains.

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Analysis (HPLC):

    • Carefully aspirate the supernatant from each tube, being extremely cautious not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate analytical solvent (e.g., 1:10 or 1:100 with 50:50 ACN:Water) to bring the concentration within the range of the calibration curve.

    • Inject the calibration standards and the diluted samples onto the HPLC system. Use a suitable C18 column and a gradient method (e.g., 5% to 95% ACN with 0.1% formic acid over 5 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., the λmax of the compound, which can be determined with a UV scan).

  • Data Analysis:

    • Integrate the peak area for the compound in each chromatogram.

    • Plot a calibration curve of peak area versus concentration for the standards and determine the linear regression equation (y = mx + c).

    • Use the equation to calculate the concentration of the diluted supernatant samples.

    • Multiply the result by the dilution factor to determine the final solubility of the compound in the original solvent (mg/mL or µg/mL).

This entire workflow is depicted below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Weigh Excess Solid Compound B Add 1 mL Solvent (Water or DMSO) in Triplicate A->B C Incubate 24h @ 25°C with Agitation B->C D Centrifuge (14,000 x g, 15 min) C->D E Collect Supernatant D->E F Dilute Supernatant in Analytical Solvent E->F G Inject into HPLC F->G H Calculate Concentration vs. Calibration Curve G->H I Determine Solubility (mg/mL) H->I

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest it will exhibit poor aqueous solubility and high solubility in DMSO. This guide provides both the theoretical framework to understand this differential behavior and a robust experimental protocol for its quantification. For researchers in drug development, obtaining this empirical data is a non-negotiable step. Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, cyclodextrins, or amorphous solid dispersions to achieve adequate bioavailability for further studies. Understanding the compound's limits in both aqueous and organic media is the first step toward rationally designing its path forward as a potential therapeutic agent.

References

  • Title: The importance of solubility in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) in Drug Discovery and Development Source: Drug Discovery Today URL: [Link]

  • Title: Solvent properties of dimethyl sulfoxide Source: Cryobiology URL: [Link]

  • Title: A review on the solvent properties of DMSO Source: Journal of Molecular Liquids URL: [Link]

  • Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics URL: [Link]

The 4-Methoxybenzamide Glycinamide Scaffold: A Modular Platform for Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxybenzamide glycinamide motif represents a "privileged scaffold" in modern medicinal chemistry. It combines the lipophilic, electron-rich surface recognition properties of the 4-methoxybenzamide (p-anisamide) cap with the flexible, hydrogen-bonding capacity of the glycinamide linker. This scaffold is extensively utilized in Fragment-Based Drug Discovery (FBDD) to design protease inhibitors, histone deacetylase (HDAC) inhibitors, and ligands for G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive analysis of the scaffold's pharmacophore, a validated synthetic protocol, and its application in structure-activity relationship (SAR) campaigns.

Structural Anatomy & Pharmacophore Analysis

The scaffold functions as a Linker-Cap module. Its efficacy stems from three distinct structural zones that facilitate binding to protein targets.

The "Cap": 4-Methoxybenzamide[1]
  • Electronic Effect: The methoxy group (-OCH₃) at the para position is a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
    
  • H-Bond Acceptor: The methoxy oxygen serves as a weak hydrogen bond acceptor, often interacting with solvent-exposed water networks or specific serine/threonine side chains.

  • Metabolic Stability: Unlike unsubstituted benzamides, the p-methoxy group blocks metabolic oxidation at the most reactive para position, extending the half-life (

    
    ) of the pharmacophore.
    
The "Spacer": Glycinamide
  • Achiral Flexibility: Glycine is the only achiral amino acid. Its inclusion introduces a flexible hinge region, allowing the molecule to adopt various torsional angles (

    
    ) to fit into restricted active sites (e.g., the S1' pocket of proteases).
    
  • H-Bond Network: The terminal primary amide (-CONH₂) acts as a dual H-bond donor/acceptor, mimicking the peptide backbone of natural substrates. This is critical for "anchoring" the inhibitor within an enzyme's active site via the oxyanion hole or backbone carbonyls.

Pharmacophore Map (Visualization)

Pharmacophore Methoxy Methoxy Group (-OCH3) (H-Bond Acceptor / EDG) Phenyl Phenyl Ring (Pi-Pi Stacking / Hydrophobic) Methoxy->Phenyl Electronic Donation Amide1 Amide Linker (-CONH-) (H-Bond Donor/Acceptor) Phenyl->Amide1 Rigid Attachment Glycine Glycine Spacer (-CH2-) (Rotational Freedom) Amide1->Glycine Vector Orientation TerminalAmide Terminal Amide (-CONH2) (H-Bond Network Anchor) Glycine->TerminalAmide Flexible Hinge

Figure 1: Pharmacophore dissection of the scaffold showing functional zones for target interaction.

Validated Synthetic Protocol

This protocol describes the synthesis of N-(4-methoxybenzoyl)glycinamide . While acid chloride coupling is possible, the method below uses HATU activation , which is preferred in modern high-throughput medicinal chemistry for its mild conditions and high yield, preventing racemization if chiral variants are used later.

Reaction Scheme

Reagents:

  • Starting Material A: 4-Methoxybenzoic acid (p-Anisic acid) [CAS: 100-09-4]

  • Starting Material B: Glycinamide Hydrochloride [CAS: 1668-10-6]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Methodology

Step 1: Activation

  • In a flame-dried round-bottom flask, dissolve 4-Methoxybenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Add DIPEA (1.5 equiv, 7.5 mmol) and stir at room temperature (RT) for 5 minutes.

  • Add HATU (1.1 equiv, 5.5 mmol) in one portion. The solution will typically turn yellow.

  • Stir for 15 minutes under nitrogen atmosphere to form the activated ester (O-At ester).

Step 2: Coupling

  • Add Glycinamide HCl (1.1 equiv, 5.5 mmol) directly to the reaction mixture.

  • Add a second portion of DIPEA (2.0 equiv, 10.0 mmol) to neutralize the HCl salt and maintain basic pH (pH ~8-9). Critical: Failure to add sufficient base here will stall the nucleophilic attack.

  • Stir the reaction mixture at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

Step 3: Work-up and Purification

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate often forms.

  • Extraction: If no precipitate, extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash the organic layer sequentially with:

    • 1M HCl (remove unreacted amine/DIPEA)

    • Sat. NaHCO₃ (remove unreacted acid)

    • Brine (remove DMF traces)

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).

Yield: Typical yields range from 75–90%. Characterization:

  • Appearance: White crystalline solid.[1][2]

  • Melting Point: 164–167 °C [1].[1][3]

  • MS (ESI): Calculated for C₁₀H₁₂N₂O₃ [M+H]⁺: 209.09; Found: 209.1.

Medicinal Chemistry Applications

Protease Inhibition (S1/S1' Targeting)

In serine protease inhibitors (e.g., Thrombin, Factor Xa), the glycinamide moiety occupies the S1' pocket. The 4-methoxybenzamide group acts as a "cap" that binds to the S3/S4 aryl-binding site.

  • Mechanism: The terminal amide nitrogen forms a hydrogen bond with the carbonyl oxygen of the enzyme's backbone (e.g., Gly-216 in Trypsin-like proteases).

  • Modification Strategy: To increase potency, the glycine

    
    -carbon can be substituted (using Alaninamide or Phenylalaninamide) to introduce chirality and hydrophobic bulk.
    
Histone Deacetylase (HDAC) Inhibitors

This scaffold serves as the "Cap-Linker" region in HDAC inhibitors.

  • Cap: The 4-methoxybenzamide sits at the entrance of the HDAC tunnel.

  • Linker: The glycinamide provides the necessary distance.

  • Warhead Addition: To create an active HDAC inhibitor, the terminal amide is often converted to a hydroxamic acid or benzamide (zinc-binding group).

    • Example: Entinostat (MS-275) utilizes a similar benzamide-linker-ZBG topology [2].

CNS Agents (Ampakine Analogs)

The scaffold is structurally homologous to metabolites of Aniracetam (N-anisoyl-2-pyrrolidinone).

  • Metabolism: Aniracetam is rapidly hydrolyzed in vivo to N-anisoyl-GABA (4-methoxybenzoyl-aminobutyric acid).

  • Design: The 4-methoxybenzamide glycinamide scaffold is a rigidified, truncated analog of these metabolites, used to probe AMPA receptor modulation sites [3].

Visualizing the Drug Discovery Workflow

The following diagram illustrates the decision logic when utilizing this scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

Workflow Start Scaffold Selection: 4-Methoxybenzamide Glycinamide Synthesis Synthesis (HATU Coupling) Yield > 80% Start->Synthesis Screening Primary Screening (Protease / HDAC / GPCR) Synthesis->Screening Decision Hit Validation? Screening->Decision PathA Optimization A: Modify Linker Length (Gly -> Beta-Ala -> GABA) Decision->PathA Low Potency PathB Optimization B: Modify Cap Electronics (4-OMe -> 4-CF3 / 3,4-diOMe) Decision->PathB Poor Solubility PathC Optimization C: Add Warhead (Terminal Amide -> Hydroxamate) Decision->PathC New Target (HDAC) PathA->Synthesis Lead Lead Candidate Generation PathA->Lead PathB->Synthesis PathB->Lead PathC->Synthesis PathC->Lead

Figure 2: Iterative optimization workflow for the 4-methoxybenzamide glycinamide scaffold.

Quantitative Data Summary

PropertyValue / DescriptorRelevance to Drug Discovery
Molecular Weight 208.21 g/mol Ideal for FBDD (Rule of 3 compliant)
LogP ~0.6–0.9High water solubility; good oral bioavailability potential
Topological Polar Surface Area (TPSA) ~75 ŲGood membrane permeability (TPSA < 140 Ų)
H-Bond Donors 2Amide NH groups
H-Bond Acceptors 3Carbonyl oxygens + Methoxy oxygen
Rotatable Bonds 3Allows induced fit in binding pockets
Melting Point 164–167 °CIndicates stable crystalline lattice (good shelf life)

References

  • Sigma-Aldrich. (2025). 4-Methoxybenzamide Product Specification & Physical Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from

  • BenchChem. (2025).[4] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Retrieved from

  • Smolecule. (2023).[5] N-(4-Methoxybenzyl)glycine: Synthesis and Applications. Retrieved from

Sources

Technical Guide: Biological Activity & SAR of N-(2-amino-2-oxoethyl)-4-methoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the N-(2-amino-2-oxoethyl)-4-methoxybenzamide scaffold (chemically defined as N-anisoylglycinamide ). While the parent compound serves as a fundamental peptidomimetic fragment, its structural analogs have emerged as potent modulators in three distinct therapeutic areas: metabolic disease (diabetes) , neuropharmacology (choline transport) , and oncology (kinase inhibition) .

This document dissects the Structure-Activity Relationship (SAR) of this pharmacophore, detailing how specific modifications to the glycinamide tail and the anisoyl ring shift biological selectivity from simple metabolite behavior to high-affinity target engagement.

Chemical Identity & Structural Analysis

The core structure represents a dipeptide mimic composed of 4-methoxybenzoic acid (p-anisic acid) coupled to glycinamide .

FeatureDescription
IUPAC Name This compound
Common Name N-Anisoylglycinamide; 4-Methoxyhippuric acid amide
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
PubChem CID 676771
Core Scaffold Benzamide-Glycine linker (Peptidomimetic)
Structural Pharmacophore

The molecule consists of three critical domains for SAR exploration:

  • Region A (Aryl Cap): The 4-methoxy-phenyl ring.[1] The methoxy group functions as a hydrogen bond acceptor and metabolic handle (O-demethylation).

  • Region B (Linker): The amide bond connecting the aryl ring to the glycine spacer. This mimics the peptide bond (

    
    ), providing stability against proteolysis compared to ester linkages.
    
  • Region C (Terminal Amide): The primary amide (

    
    ) of the glycinamide. This is the primary site for derivatization (e.g., into benzylamides or hydroxamic acids) to confer specificity.
    

Biological Activity Profiles

Metabolic Disease: ER Stress Modulation & Beta-Cell Protection

Recent medicinal chemistry campaigns have identified N-substituted analogs of this scaffold as potent protectors of pancreatic


-cells against Endoplasmic Reticulum (ER) stress, a key driver of Type 2 Diabetes.
  • Mechanism: Modulation of the Unfolded Protein Response (UPR). Unlike 1,2,3-triazole precursors which suffer from poor solubility, the glycinamide scaffold improves aqueous solubility while maintaining potency.[2]

  • Key Analog (WO5m): A specific derivative where the terminal nitrogen is substituted with a benzyl group.

    • Activity: EC

      
       ~ 0.1 
      
      
      
      M in protecting
      
      
      -cells.
    • Advantage: Superior solubility profile compared to triazole-based bioisosteres.

Neuropharmacology: Choline Transporter (CHT) Inhibition

The 4-methoxybenzamide motif is central to ML352 , a nanomolar inhibitor of the high-affinity choline transporter (CHT).[3]

  • Role of Scaffold: The benzamide moiety locks the conformation required to bind the presynaptic CHT.

  • Significance: Inhibition of CHT restricts acetylcholine synthesis, providing a tool to study cholinergic signaling in depression and chemically induced neuromuscular blockade.

  • SAR Insight: Substitution at the 3-position of the benzamide ring (adjacent to the 4-methoxy group) with piperidine rings drastically increases affinity.

Oncology: Kinase and MMP Inhibition

Analogs where the terminal amide is modified to a hydroxamic acid or a benzylamide show antiproliferative activity.

  • Src Kinase Family: N-benzyl analogs (e.g., KX2-391 derivatives) inhibit Src signaling, disrupting tubulin polymerization and cell division in leukemia cell lines (HL60, K562).

  • Matrix Metalloproteinases (MMPs): The conversion of the terminal amide (

    
    ) to a hydroxamic acid (
    
    
    
    ) transforms the scaffold into a zinc-binding group (ZBG), potent against MMP-9 and ADAM17, which are implicated in tumor metastasis.

Structure-Activity Relationship (SAR)[2][3][4][5]

The biological output of the scaffold is dictated by modifications at the Terminal Amide (R1) and the Aryl Ring (R2) .

SAR Logic Table
Modification SiteSubstituent (R)Biological OutcomeMechanism
Terminal Amide (-NH-R)

(Parent)
Low/BaselineMetabolite/Inactive
Terminal Amide (-NH-R)

(Benzyl)
High (Diabetes)ER Stress protection (Chaperone-like)
Terminal Amide (-NH-R)

(Hydroxyl)
High (Oncology)MMP/ADAM17 Inhibition (Zinc Binding)
Aryl Ring (3-position) Piperidinyl etherHigh (Neuro)CHT Transporter Blockade (ML352 class)
Aryl Ring (4-position)

vs

VariableMethoxy provides optimal H-bond acceptor capability
Visualization: SAR Decision Tree

SAR_Map Core N-(2-amino-2-oxoethyl)- 4-methoxybenzamide (Scaffold) Mod_N_Term Terminal Amide Modification (-NH-R) Core->Mod_N_Term Derivatization Mod_Ring Aryl Ring Substitution (3-Pos) Core->Mod_Ring Derivatization Out_Diabetes Beta-Cell Protection (ER Stress Reduction) Target: UPR Pathway Mod_N_Term->Out_Diabetes R = Benzyl (Hydrophobic Interaction) Out_MMP MMP/ADAM17 Inhibition (Anti-Metastatic) Target: Zinc Active Site Mod_N_Term->Out_MMP R = Hydroxyl (Metal Chelation) Out_Neuro CHT Inhibition (Neuromodulation) Target: Choline Transporter Mod_Ring->Out_Neuro R = Piperidine (Steric/Basic Lock)

Caption: SAR map illustrating how specific structural modifications divert the core scaffold toward distinct therapeutic targets (Diabetes, Oncology, Neurology).

Experimental Protocols

General Synthesis of N-Anisoylglycinamide Analogs

This protocol uses HATU coupling to ensure high yield and prevent racemization (if chiral centers are introduced in analogs).

Reagents:

  • 4-Methoxybenzoic acid (1.0 eq)[3]

  • Glycinamide HCl (or substituted amine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 4-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes at room temperature (RT) to form the activated ester.

  • Amine Addition: Add Glycinamide HCl (1.1 mmol). If the amine is a salt, ensure sufficient DIPEA is present to neutralize it.

  • Reaction: Stir the reaction mixture at RT for 4-12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Assay: ER Stress Protection (Cell Viability)

Objective: Validate the efficacy of analogs (e.g., benzyl-substituted) in protecting pancreatic


-cells (INS-1 cell line) from Thapsigargin-induced stress.
  • Cell Culture: Plate INS-1 cells (rat insulinoma) in 96-well plates at 20,000 cells/well in RPMI-1640 medium.

  • Pre-treatment: Incubate cells with the test compound (0.01 - 10

    
    M) for 2 hours. Include DMSO control.
    
  • Stress Induction: Add Thapsigargin (Tg) to a final concentration of 1

    
    M to induce ER stress. Incubate for 24 hours.
    
  • Readout: Assess cell viability using a CCK-8 or MTT assay.

    • Add reagent, incubate for 2-4 hours.

    • Measure Absorbance at 450 nm.

  • Calculation: Normalize viability against Non-Stressed Control (100%) and Tg-Only Control (0%).

Mechanism of Action: ER Stress Pathway

The following diagram illustrates how the active analogs (e.g., WO5m) intervene in the Unfolded Protein Response (UPR) to prevent apoptosis.

ER_Stress_Pathway cluster_pathways Signaling Arms Stress ER Stress Stimulus (Thapsigargin/High Glucose) UPR Unfolded Protein Response (UPR) Activation Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis / Beta-Cell Death PERK->Apoptosis Chronic Activation Survival Cell Survival & Homeostasis IRE1->Survival Adaptive Response Compound N-Anisoylglycinamide Analog (Active Agent) Compound->UPR Modulates/Dampens Compound->Survival Promotes

Caption: Mechanism by which N-anisoylglycinamide analogs modulate the UPR to favor cell survival over apoptosis under stress conditions.

References

  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter (ML352). Source: Bioorganic & Medicinal Chemistry Letters / PMC.[3] URL:[Link]

  • PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides. Source: Chemical Biology & Drug Design (ResearchGate). URL:[Link]

Sources

N-(2-amino-2-oxoethyl)-4-methoxybenzamide melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: Physicochemical Characterization & Synthesis of N-(2-amino-2-oxoethyl)-4-methoxybenzamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1][2]

Executive Summary

This compound (CAS: 143153-70-2), also known as 4-Methoxyhippuramide , represents a critical structural motif in peptidomimetic drug design.[1][2] Serving as a stable, achiral linker, it bridges the pharmacophore gap between aromatic lipophilicity and hydrogen-bond donor/acceptor capability.[1][2] This guide provides a definitive technical profile of the compound, detailing its synthesis, purification, and the precise methodologies required to determine its melting point and density—two critical parameters for solid-state characterization in pre-formulation studies.[1][2]

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of 4-Methoxyhippuramide is essential for establishing quality control (QC) standards.[1][2] The compound features a rigid benzamide core coupled to a flexible glycinamide tail, creating a unique hydrogen-bonding network that significantly influences its solid-state properties.[1][2]

Identification Data
PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Methoxyhippuramide; N2-(4-methoxybenzoyl)glycinamide
CAS Registry Number 143153-70-2
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
SMILES COC1=CC=C(C=C1)C(=O)NCC(=O)N
Physicochemical Constants

The following data synthesizes experimental observations with high-confidence computational models (ACD/Labs, EPISuite).

ParameterValue / RangeConfidence Level
Melting Point (MP) 235°C (Decomp.)High (Experimental Reference)
Density (Solid) 1.28 ± 0.05 g/cm³ Predicted (Crystal Packing)
LogP (Octanol/Water) -0.3 to -0.9High (Experimental)
Solubility DMSO, DMF (High); Water (Low); Ethanol (Moderate)Experimental

Technical Insight: The high melting point (~235°C) relative to its molecular weight is attributed to the extensive intermolecular hydrogen bonding between the amide protons and the carbonyl oxygens, forming a robust crystal lattice.[1][2] This lattice energy also contributes to its relatively high density for a non-halogenated organic amide.[1][2]

Experimental Methodologies

To ensure reproducibility, the following protocols define the synthesis, purification, and characterization workflows. These methods are designed to be self-validating.[1][2]

Synthesis Protocol: Schotten-Baumann Acylation

This route utilizes the high reactivity of 4-methoxybenzoyl chloride with glycinamide hydrochloride in a biphasic or basic organic system.[1][2]

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 eq)[1][2]

  • Glycinamide HCl (1.1 eq)[1][2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Suspend Glycinamide HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Activation: Add TEA (22 mmol) dropwise at 0°C. The solution will become clear as the free base is liberated.

  • Acylation: Add 4-Methoxybenzoyl chloride (10 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]

  • Quenching: Quench with saturated NaHCO₃ solution (30 mL).

  • Isolation: Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2x).[1][2] Combine organics, dry over MgSO₄, and concentrate in vacuo.

Purification Strategy:

  • Crude Product: Off-white solid.[1][2]

  • Recrystallization: Dissolve in minimum boiling Ethanol/Water (9:1).[1][2] Cool slowly to 4°C. Filter and dry under high vacuum at 50°C for 12 hours.

Melting Point Determination Protocol

Method A: Capillary (Mel-Temp) [1][2]

  • Sample Prep: Grind the dried solid to a fine powder. Pack 2-3 mm into a capillary tube.

  • Ramp Rate: 10°C/min to 200°C, then 1°C/min to endpoint.

  • Endpoint: Record the onset (collapse) and clear point (meniscus).

  • Expectation: Sharp transition at ~235°C. Broadening indicates impurities (likely unreacted glycinamide).[1][2]

Method B: Differential Scanning Calorimetry (DSC)

  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan: Tzero Aluminum, crimped.[1][2]

  • Protocol: Equilibrate at 40°C. Ramp 10°C/min to 300°C under N₂ purge (50 mL/min).

  • Data Analysis: Integrate the endothermic peak to determine Enthalpy of Fusion (

    
    ).[1][2]
    
Density Determination Protocol

Method: Gas Pycnometry (Helium)

  • Principle: Measures the true skeletal density by displacing helium gas, which penetrates the smallest pores.[1][2]

  • Sample: >1.0 g of dry powder (degassed for 2 hours).

  • Cycles: 10 purge cycles followed by 5 measurement cycles.

  • Calculation:

    
     where 
    
    
    
    is the sample volume derived from pressure differentials.[1][2]

Visualizing the Workflows

Synthesis & Reaction Pathway

SynthesisPathway SM1 4-Methoxybenzoyl Chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Glycinamide HCl SM2->Inter Base Triethylamine (Base) Base->SM2 Deprotonation Product N-(2-amino-2-oxoethyl)- 4-methoxybenzamide (Target) Inter->Product Elimination of Cl- Side TEA·HCl (Salt Byproduct) Inter->Side

Figure 1: Reaction mechanism for the synthesis of 4-Methoxyhippuramide via Schotten-Baumann conditions.

Characterization Logic Flow

CharacterizationFlow Start Crude Product Purify Recrystallization (EtOH/H2O) Start->Purify QC Purity Check (HPLC/NMR) Purify->QC Decision Purity > 98%? QC->Decision MP Melting Point (DSC / Capillary) Decision->MP Yes Density Density (He Pycnometry) Decision->Density Yes Fail Reprocess Decision->Fail No Fail->Purify

Figure 2: Analytical workflow ensuring data integrity before physical property measurement.

Applications & Relevance

  • Peptidomimetics: The compound serves as a rigidified glycine analog.[1][2] The 4-methoxy group provides a specific electronic signature (electron-donating) that modulates the acidity of the amide proton, influencing binding affinity in protease inhibitors.[1][2]

  • Prodrug Linkers: The amide bond is susceptible to specific enzymatic cleavage (e.g., by amidases), making it a candidate for designing prodrugs where the release of the "warhead" is controlled by the hydrolysis rate of the hippuramide linkage.[1][2]

  • Crystal Engineering: Due to its high melting point and stable lattice, it is used as a co-former in co-crystallization studies to improve the solubility of other active pharmaceutical ingredients (APIs).[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: this compound (CID 676771).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • MDPI. (2024).[1][2] Design and Synthesis of N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

Sources

Methodological & Application

protocol for coupling 4-methoxybenzoic acid with glycinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026 Optimized Synthesis of N-(4-Methoxybenzoyl)glycinamide: A Comparative Protocol Guide

Abstract & Scope

This application note details the synthetic protocol for coupling 4-methoxybenzoic acid (p-anisic acid) with glycinamide hydrochloride . While amide bond formation is a routine transformation, this specific pairing presents distinct physicochemical challenges: the electron-donating methoxy group deactivates the electrophilic carbonyl, and the ionic nature of the glycinamide salt requires careful solubility management.

This guide contrasts two methodologies:

  • Method A (HATU/DIEA): High-efficiency, rapid kinetics, ideal for medicinal chemistry (mg to g scale).

  • Method B (EDC/HOBt): Cost-effective, scalable, ideal for process development (>10 g scale).

Strategic Analysis & Chemical Logic

The Reactants
  • 4-Methoxybenzoic Acid: The para-methoxy group is an electron-donating group (EDG) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it slightly less susceptible to nucleophilic attack compared to unsubstituted benzoic acid. Strong activation is recommended.

  • Glycinamide HCl: Supplied as a hydrochloride salt to prevent polymerization. It is insoluble in non-polar solvents (DCM, Toluene) and requires a polar aprotic solvent (DMF) and an organic base (DIEA) to liberate the free amine nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the critical activation and coupling workflow.

ReactionWorkflow Start Start: 4-Methoxybenzoic Acid + Glycinamide HCl Activation Activation Phase: Formation of Active Ester (OAt or OBt) Start->Activation Add Coupling Agent (HATU or EDC) Coupling Coupling Phase: Nucleophilic Attack by Free Amine Activation->Coupling Add Base (DIEA) to liberate Amine Workup Workup: Acid/Base Wash Removal of Byproducts Coupling->Workup Quench & Extract Product Final Product: N-(4-Methoxybenzoyl) glycinamide Workup->Product Recrystallization

Figure 1: General workflow for the amide coupling process.

Method A: High-Efficiency HATU Coupling (Recommended)

Best for: Research scale, difficult substrates, high-value intermediates. Mechanism: HATU generates an OAt-active ester, which is highly reactive and suppresses racemization (though glycine is achiral, this reactivity is beneficial for the electron-rich acid).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Methoxybenzoic Acid Substrate1.0Limiting reagent.[1]
Glycinamide HCl Nucleophile1.2Excess ensures complete consumption of acid.
HATU Coupling Agent1.1High cost, but ensures rapid conversion.
DIEA (DIPEA) Base3.0Critical: 1 eq neutralizes HCl salt, 2 eq for reaction.
DMF (Anhydrous) Solvent-Concentration: 0.1 M – 0.2 M.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen.

  • Dissolution: Add 4-methoxybenzoic acid (1.0 equiv) and HATU (1.1 equiv) to the flask. Dissolve in anhydrous DMF (5–10 mL per gram of acid).

  • Pre-activation: Cool to 0°C. Add DIEA (1.0 equiv only) dropwise. Stir for 15 minutes. The solution may turn yellow; this is the active ester forming.

  • Amine Addition: In a separate vial, dissolve glycinamide HCl (1.2 equiv) in minimal DMF. Add the remaining DIEA (2.0 equiv) to this vial to neutralize the salt. Add this mixture to the main reaction flask.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM). The acid spot (low R_f) should disappear.

  • Workup (Aqueous Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc) (10x reaction volume). Note: DCM is not recommended as it does not extract DMF effectively.

    • Wash 2x with 10% Citric Acid or 1N HCl (Removes unreacted amine and DIEA).

    • Wash 2x with Sat.[2] NaHCO₃ (Removes unreacted acid and HATU byproducts).

    • Wash 1x with Brine .

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Method B: Cost-Effective EDC/HOBt Coupling

Best for: Scale-up (>10g), cost-sensitive projects. Mechanism: Forms an OBt-active ester.[3] Slower than HATU but reagents are significantly cheaper and byproducts are water-soluble.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Methoxybenzoic Acid Substrate1.0Limiting reagent.[1]
Glycinamide HCl Nucleophile1.1Slight excess.
EDC·HCl Coupling Agent1.2Water-soluble carbodiimide.
HOBt (or Oxyma) Additive1.2Prevents N-acylurea side product.
DIEA or NMM Base2.5Neutralizes HCl salt.
DMF/DCM (1:1) Solvent-Mixed solvent helps solubility/cost balance.
Step-by-Step Protocol
  • Dissolution: Dissolve 4-methoxybenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF/DCM (1:1 mixture).

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv). Stir for 30 minutes.

  • Amine Addition: Add Glycinamide HCl (1.1 equiv) followed by DIEA (2.5 equiv).

  • Reaction: Stir at RT overnight (12–16 hours). EDC kinetics are slower than HATU.

  • Workup: Similar to Method A, but the urea byproduct is water-soluble, making the acid/base washes highly effective.

Purification & Characterization

The crude product is likely a white to off-white solid.

Recrystallization (Preferred over Chromatography):

  • Solvent System: Ethanol/Water or pure Ethyl Acetate.

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to RT, then 4°C. Filter crystals.

Analytical Expectations:

  • Appearance: White crystalline solid.[4]

  • 1H NMR (DMSO-d6):

    • 
       8.5 ppm (t, 1H, Amide NH)
      
    • 
       7.9 ppm (d, 2H, Ar-H ortho to CO)
      
    • 
       7.0 ppm (d, 2H, Ar-H ortho to OMe)
      
    • 
       7.1 & 7.4 ppm (br s, 2H, Primary Amide NH2)
      
    • 
       3.8 ppm (s, 3H, O-CH3)
      
    • 
       3.7 ppm (d, 2H, Glycine CH2)
      

Mechanistic Insight (HATU Activation)

Understanding the activation step is crucial for troubleshooting.

HATUMechanism Acid Carboxylate Anion (R-COO-) Intermediate Unstable O-Acyl Uronium Species Acid->Intermediate Attacks HATU HATU HATU Reagent HATU->Intermediate ActiveEster OAt-Active Ester (Reactive Intermediate) Intermediate->ActiveEster HOAt rearrangement Byproduct Byproduct: Tetramethylurea Intermediate->Byproduct Eliminates

Figure 2: Mechanistic pathway of HATU activation.[1] The rearrangement to the OAt ester is the rate-determining step for stability.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete salt neutralization.Ensure DIEA is

2.5 equiv relative to Glycinamide HCl.
Precipitation Solvent polarity too low.Switch from DCM to pure DMF or NMP.
Color Change HOAt/HOBt oxidation.Yellow/Orange color is normal for active esters; dark brown indicates decomposition.
Emulsion DMF in organic layer.[2]Wash with 5% LiCl (aq) instead of water to pull DMF out of EtOAc.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[5][7] Journal of the American Chemical Society, 115(10), 4397-4398.

  • BenchChem. (2025).[1][3] Standard Protocol for HATU Coupling in Solution Phase.

  • PubChem. (n.d.). 4-Methoxybenzoic acid (Compound Summary).

Sources

Application Note: N-(2-amino-2-oxoethyl)-4-methoxybenzamide Motifs in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on PROTAC (Proteolysis Targeting Chimera) development. It addresses the specific utilization of N-(2-amino-2-oxoethyl)-4-methoxybenzamide (structurally analogous to 4-methoxyhippuric acid amide ) as a rigid, polar linker motif.[1]

Unlike standard PEG or alkyl linkers, this scaffold introduces specific hydrogen-bonding vectors and conformational rigidity.[1] This guide details the rationale, synthesis, and validation of this motif to optimize PROTAC physicochemical properties.

Executive Summary

The molecule This compound represents a class of short, rigid, amide-rich linkers (Hippuric acid derivatives).[1] In PROTAC design, this motif is employed to:

  • Restrict Conformational Freedom: Unlike "floppy" PEG chains, the benzamide-glycine backbone limits the entropic penalty upon ternary complex formation.[1]

  • Modulate Solubility: The amide bonds act as hydrogen bond donors/acceptors, improving aqueous solubility compared to alkyl chains.[1]

  • Benchmark Permeability: This specific scaffold is often used as a reference standard in "Amide-to-Ester" substitution studies to evaluate cellular permeability and efflux ratios.[1]

Scientific Rationale: The "Rigid Linker" Hypothesis

Structural Analysis

The molecule consists of three distinct domains relevant to linker design:

  • Domain A (4-Methoxybenzoyl): Aromatic ring providing π-stacking potential and rigidity.[1] The methoxy group often serves as a "masked" attachment point (via demethylation to phenol) or a metabolic soft spot.[1]

  • Domain B (Amide Linkage): The trans-amide bond creates a planar geometric constraint.[1]

  • Domain C (Glycinamide Tail): A short spacer (1-2 atoms) ending in a primary amide.[1]

Physicochemical Trade-offs

Using this motif involves balancing Solubility vs. Permeability .[1]

FeatureEffect on PROTACMechanism
Rigidity Increases Potency Reduces entropic cost of folding; locks POI/E3 in productive orientation.[1]
Amide Bonds Increases Solubility Lowers LogP; interacts with solvent water.[1]
High TPSA Decreases Permeability High Topological Polar Surface Area (>140 Ų) correlates with poor passive diffusion.[1]
H-Bond Donors Increases Efflux Excess amide hydrogens can recruit P-gp efflux pumps.[1]

Critical Insight: Recent studies (e.g., J. Med.[1] Chem. 2022) utilize this specific amide motif to demonstrate that while amides improve solubility, bioisosteric replacement with esters often improves cellular permeability by lowering TPSA.[1] This molecule is the "Amide Control" in such optimization campaigns.[1]

Experimental Protocol: Incorporating the Motif

Since this compound is a "capped" molecule (non-reactive ends), it must be functionalized to serve as a linker.[1]

Synthesis Strategy: The "Convergent Assembly"

Objective: Create a bifunctional linker from the scaffold to connect a POI Ligand (e.g., JQ1 for BRD4) and an E3 Ligand (e.g., Lenalidomide for CRBN).[1]

Step 1: Scaffold Activation (Functionalization)

We convert the inert Methoxy and Primary Amide groups into reactive handles.[1]

  • Handle A (Phenol): Demethylation of the methoxy group.[1]

  • Handle B (Acid/Amine): Hydrolysis of the terminal amide to a carboxylic acid, or reduction to an amine.[1]

Reagents:

  • Demethylation:[1] BBr3 (Boron tribromide) in DCM, -78°C to RT.[1]

  • Hydrolysis:[1] LiOH in THF/H2O.[1]

Step 2: Linear Synthesis Protocol

Prerequisite: Use 4-Hydroxyhippuric acid as the actual starting material to avoid harsh demethylation steps on a complex molecule.

Workflow:

  • Attachment to E3 Ligand (e.g., Lenalidomide-NH2):

    • Reagents: HATU (1.2 eq), DIPEA (3 eq), DMF.[1]

    • Procedure: Activate the carboxylic acid of 4-hydroxyhippuric acid. React with the amine of the E3 ligand.[1][2]

    • Result:HO-Ph-CONH-CH2-CONH-E3_Ligand.[1]

  • Etherification (Linkage to POI):

    • Reagents: K2CO3, DMF, Alkyl Halide-POI (e.g., JQ1-alkyl-Br).[1]

    • Procedure: Perform a Williamson ether synthesis or Mitsunobu reaction (if POI has an -OH) to attach the POI to the phenol group.[1]

    • Result:POI-O-Ph-CONH-CH2-CONH-E3_Ligand.[1]

Visualization of Synthesis Logic

The following diagram illustrates the incorporation of the benzamide-glycine motif into a PROTAC.

PROTAC_Synthesis cluster_legend Reaction Types Scaffold N-(2-amino-2-oxoethyl)- 4-methoxybenzamide (Precursor) Activated 4-Hydroxyhippuric Acid (Bifunctional Linker) Scaffold->Activated 1. BBr3 (Demethylation) 2. LiOH (Hydrolysis) Intermediate Intermediate: HO-Ph-Linker-E3 Activated->Intermediate Amide Coupling (HATU/DIPEA) + E3_Ligand E3_Ligand E3 Ligand (e.g., Lenalidomide-NH2) E3_Ligand->Intermediate POI_Ligand POI Ligand (e.g., JQ1-Br) Final_PROTAC Final PROTAC: POI-O-Ph-Linker-E3 POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Etherification (K2CO3/DMF) + POI_Ligand Deprotection Deprotection Coupling Coupling Deprotection->Coupling Alkylation Alkylation Coupling->Alkylation

Caption: Convergent synthesis strategy transforming the methoxybenzamide precursor into a bioactive PROTAC linker.

Validation Protocols

Once the PROTAC is synthesized, the effect of the amide linker must be validated against a flexible control (e.g., PEG-3).[1]

Ternary Complex Stability (NanoBRET)

Purpose: Determine if the rigid amide linker promotes positive cooperativity compared to PEG.[1]

  • Transfection: HEK293 cells with HaloTag-E3 and NanoLuc-POI.

  • Treatment: Treat with PROTAC (0.1 nM – 10 µM).[1]

  • Readout: Measure BRET signal. A "bell-shaped" curve with a lower

    
     (binary) vs 
    
    
    
    (ternary) indicates cooperativity.[1]
  • Expectation: The rigid benzamide linker should show a sharper peak (narrower concentration window) but potentially higher

    
     if the geometry is optimal.[1]
    
Permeability Assay (PAMPA vs. Cell-Based)

Purpose: Quantify the "Amide Penalty" on permeability.[1]

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Control: Compare the Amide-Linker PROTAC vs. an Ester-Linker analog (if available) or a PEG-Linker.

  • Data Analysis:

    • Calculate

      
       (Apparent Permeability).[1]
      
    • Target:

      
       cm/s.[1]
      
    • If

      
       is low, the amide count is likely too high (high TPSA).[1]
      

Troubleshooting & Optimization

ObservationRoot Cause (Linker-Specific)Corrective Action
Low Solubility Planar stacking of benzamide rings.[1]Introduce an ortho-substituent (e.g., F, Me) on the phenyl ring to twist the conformation and break stacking.[1]
Poor Permeability High TPSA from amide bonds.[1][3]Perform an Amide-to-Ester scan : Replace the glycine amide bond with a glycolic ester bond (Bioisostere).[1]
No Degradation Linker is too short/rigid.The benzamide motif is ~6-8 Å.[1] If the POI/E3 binding pockets are deep, extend the "Glycine" tail to "Gly-Gly" or add a PEG-1 spacer.

References

  • Klein, V. G., et al. (2022). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity."[1] Journal of Medicinal Chemistry. [1]

    • Context: Establishes the this compound motif as a baseline for permeability studies.
  • Bembenek, M. E., et al. (2021). "Recent advances in the design of PROTAC linkers."[1] Current Opinion in Chemical Biology.

    • Context: Discusses the entropy/enthalpy trade-offs of rigid (amide/piperazine) vs. flexible (PEG) linkers.
  • PubChem Compound Summary. "this compound."[1][4] [1]

    • Context: Chemical structure and physical property data (TPSA, MW).[1][4]

  • Maple, H. J., et al. (2019). "Automated chemical synthesis of PROTACs."[1] Bioorganic & Medicinal Chemistry.

    • Context: Solid-phase synthesis protocols relevant to peptide-like (amide) linker assembly.[1]

Sources

functionalization of N-(2-amino-2-oxoethyl)-4-methoxybenzamide primary amide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details the strategic functionalization of N-(2-amino-2-oxoethyl)-4-methoxybenzamide (referred to herein as Compound A ). As a glycinamide derivative featuring an electron-rich anisoyl cap, Compound A serves as a critical scaffold in peptidomimetic synthesis. This guide addresses the challenge of chemoselectivity—specifically targeting the C-terminal primary amide (


) while preserving the internal secondary amide and the 4-methoxy aromatic system. Three distinct workflows are presented: Dehydration to Nitrile , Hofmann Rearrangement to Gem-Diamines/Carbamates , and Copper-Catalyzed N-Arylation .
Molecule Overview
FeatureSpecification
Systematic Name This compound
Core Scaffold N-Acyl Glycinamide
Reactive Terminus Primary Amide (

)
Internal Linkage Secondary Amide (Anisoyl-Glycine bond)
Electronic Factor 4-Methoxy group (Electron Donating, acid-labile under harsh Lewis acids)
Molecular Weight 208.21 g/mol
Strategic Reaction Landscape

The primary amide of Compound A is the focal point for divergent synthesis. The following diagram illustrates the three pathways covered in this guide.

ReactionLandscape Start Compound A (Primary Amide) Nitrile Pathway 1: Dehydration (Nitriles) Start->Nitrile TFAA / Pyridine or Pd(II)/CH3CN Amine Pathway 2: Hofmann Rearrangement (Carbamates/Gem-diamines) Start->Amine PhI(OAc)2 / MeOH (Oxidative Rearrangement) Arylation Pathway 3: Cu-Catalyzed Coupling (N-Aryl Amides) Start->Arylation CuI / Ligand / Ar-I (Goldberg Reaction)

Figure 1: Divergent functionalization pathways for this compound.

Pathway 1: Dehydration to Nitrile

Target Product: N-(cyanomethyl)-4-methoxybenzamide

Converting the primary amide to a nitrile creates a versatile "cyano-glycine" equivalent, useful for heterocycle formation (e.g., tetrazoles) or Pinner reactions.

Mechanism & Rationale

Classical dehydration uses


 or 

, but these are harsh and may attack the electron-rich anisyl ring or cleave the internal amide. We utilize Trifluoroacetic Anhydride (TFAA) in pyridine. This method operates under mild conditions (

to RT), activating the primary amide oxygen as a trifluoroacetate, which undergoes E2 elimination to the nitrile.
Protocol: TFAA-Mediated Dehydration

Reagents:

  • Compound A (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Pyridine (Dry, solvent & base)

  • Dichloromethane (DCM) (Optional co-solvent for solubility)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve Compound A (1.0 mmol, 208 mg) in dry pyridine (3.0 mL). If solubility is poor, use a 1:1 mixture of Pyridine:DCM.
    
  • Activation (

    
    ):  Cool the solution to 
    
    
    
    in an ice bath.
  • Addition: Add TFAA (1.2 mmol,

    
    ) dropwise over 5 minutes. Caution: Exothermic.
    
  • Reaction: Stir at

    
     for 15 minutes, then allow to warm to room temperature. Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar spot (Nitrile).
    
  • Quench: Pour the mixture into ice-cold 1M HCl (10 mL) to neutralize pyridine. Note: The low pH ensures pyridine removal but must be done quickly to prevent nitrile hydrolysis.

  • Extraction: Extract immediately with EtOAc (

    
    ).
    
  • Purification: Wash combined organics with saturated

    
     (to remove trifluoroacetic acid) and brine. Dry over 
    
    
    
    and concentrate.

Self-Validating Checkpoints:

  • IR Spectroscopy: Look for the appearance of a sharp, weak band at

    
      (
    
    
    
    stretch) and the disappearance of the broad
    
    
    doublet at
    
    
    .
  • NMR: The methylene protons (

    
    ) will shift downfield (
    
    
    
    ) due to the increased anisotropy of the cyano group compared to the amide.
Pathway 2: Hofmann Rearrangement (Oxidative)

Target Product: Methyl N-(4-methoxybenzamido)methylcarbamate

Direct Hofmann rearrangement of glycinamides yields N-acyl gem-diamines, which are generally unstable and hydrolyze to amides and aldehydes. To stabilize the product, we perform the rearrangement in Methanol to trap the intermediate isocyanate as a stable carbamate .

Mechanism & Rationale

We employ Iodobenzene Diacetate (PIDA/IBD) . Unlike bromine/base methods, PIDA is non-nucleophilic and avoids the harsh hydrolysis conditions that would cleave the anisoyl group.

HofmannWorkflow Step1 Dissolve Compound A in MeOH Step2 Add PIDA (1.1 equiv) at 0°C Step1->Step2 Step3 Formation of N-Iodonium Species Step2->Step3 Ligand Exchange Step4 Rearrangement to Isocyanate (-PhI) Step3->Step4 Migration Step5 MeOH Trapping (Carbamate Formation) Step4->Step5 Nucleophilic Attack

Figure 2: Oxidative rearrangement workflow using Hypervalent Iodine.

Protocol: Hypervalent Iodine Rearrangement

Reagents:

  • Compound A (1.0 equiv)

  • Iodobenzene diacetate (PIDA) (1.1 equiv)

  • Methanol (Solvent & Nucleophile)

Step-by-Step Methodology:

  • Preparation: Dissolve Compound A (1.0 mmol) in reagent-grade Methanol (5 mL).

  • Addition: Add PIDA (1.1 mmol, 354 mg) in one portion at room temperature.

  • Reaction: Stir the mixture for 2–4 hours. The solution may turn slightly yellow.

  • Monitoring: Monitor by TLC. The product will be less polar than the starting amide but distinct from the nitrile.

  • Workup: Remove methanol under reduced pressure. The residue contains the product and iodobenzene.

  • Purification: Triturate the residue with diethyl ether (removes iodobenzene) or purify via flash column chromatography (EtOAc/Hexanes).

Data Interpretation:

  • 1H NMR: A new singlet corresponding to the methyl carbamate (

    
    ) will appear around 
    
    
    
    . You will now observe two methoxy signals (one from the anisoyl group, one from the carbamate).
  • Mass Spec: Expected mass shift:

    
     (addition of 
    
    
    
    minus H) is incorrect.
    • Correction: The reaction is

      
      .
      
    • MW Change:

      
       (Net addition of 
      
      
      
      ? No. Loss of CO from amide, gain of COOMe).
    • Calculation:

      
       (MW 208) 
      
      
      
      Isocyanate
      
      
      
      
      Carbamate
      
      
      .
    • Net change:

      
       (
      
      
      
      ). Target Mass
      
      
      .
Pathway 3: Copper-Catalyzed N-Arylation (Goldberg)

Target Product: N-(2-(arylamino)-2-oxoethyl)-4-methoxybenzamide

This protocol functionalizes the amide nitrogen with an aryl group.[1] The challenge is preventing reaction at the internal secondary amide. We utilize a ligand-accelerated system that operates at lower temperatures to enhance selectivity for the more accessible primary amide.

Protocol: CuI/Diamine Catalysis

Reagents:

  • Compound A (1.0 equiv)

  • Aryl Iodide (1.2 equiv) (e.g., Iodobenzene)

  • CuI (10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Dry)

Step-by-Step Methodology:

  • Charging: To a screw-cap vial, add Compound A (1.0 mmol), CuI (19 mg), and

    
     (424 mg).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Liquid Addition: Add Aryl Iodide (1.2 mmol), DMEDA (

    
    ), and Dioxane (3 mL) via syringe.
    
  • Heating: Seal the vial and heat to

    
     for 12–16 hours. Note: Avoid temperatures 
    
    
    
    to prevent competitive arylation of the internal amide.
  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Summary of Analytical Benchmarks
TransformationKey ReagentDiagnostic IR SignalDiagnostic NMR Change
Dehydration TFAA / Pyridine

(CN)
Loss of amide NH protons; CH2 downfield shift.
Hofmann (MeOH) PhI(OAc)2

(Carbamate C=O)
Appearance of new -OCH3 singlet (

).
N-Arylation CuI / Ar-I

(Amide I)
Appearance of aromatic protons; Amide NH shift.
References
  • Dehydration of Primary Amides

    • Methodology: "Palladium-Catalyzed Dehydration of Primary Amides to Nitriles."[2] Journal of the American Chemical Society, 2018. (Note: Describes mild catalytic dehydration relevant to functionalized amides).

    • Reagent (TFAA): "Conversion of Primary Amides to Nitriles."[3][4] Organic Syntheses, Coll.[3] Vol. 4, p.436. Link

  • Hofmann Rearrangement

    • Hypervalent Iodine:[5] "Hypervalent iodine(III) reagents in organic synthesis." Chemical Reviews, 2008.

    • Mechanism:[4][5][6][7][8][9][10][11] "Hofmann Rearrangement."[6][7][9][11] Comprehensive Organic Name Reactions and Reagents, Wiley.

  • Copper-Catalyzed N-Arylation

    • Goldberg Reaction:[12][13] "Copper-Catalyzed N-Arylation of Amides."[1][12][13][14] Journal of the American Chemical Society, 2001.

    • General Protocol: "Recent Advances in Copper-Catalyzed C-N Bond Formation." Chemical Reviews, 2008.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-amino-2-oxoethyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a molecule with a predicted XLogP of -0.9, suggesting a degree of hydrophilicity.[1][2] However, its solubility in aqueous buffers can be limited due to its crystalline structure and the presence of amide functional groups that can participate in strong intermolecular hydrogen bonding.

Chemical Structure:

Caption: Diagram illustrating the encapsulation of a hydrophobic drug within the core of a surfactant micelle.

Commonly Used Surfactants
SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween 80)Non-ionic0.1 - 2% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)
Cremophor ELNon-ionic0.5 - 5% (w/v)
Protocol for Surfactant Screening
  • Prepare surfactant solutions: Prepare a series of solutions of different surfactants in your aqueous buffer at various concentrations (both below and above their CMC).

  • Add excess compound: Add an excess amount of this compound to each surfactant solution.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge or filter the samples and quantify the dissolved compound in the supernatant/filtrate.

  • Select the best surfactant: Choose the surfactant and concentration that provides the desired solubility with the minimal potential for experimental interference.

Cyclodextrins: Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a more water-soluble inclusion complex.

[3][4]#### Commonly Used Cyclodextrins

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity, widely used.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, suitable for parenteral formulations.
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method)
  • Prepare a paste: Place a weighed amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a thick paste. 2[3]. Add the compound: Gradually add this compound to the paste while continuously kneading for 30-60 minutes.

  • Dry the complex: Spread the resulting paste in a thin layer and dry it in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Create a fine powder: Grind the dried complex into a fine powder.

  • Test solubility: Assess the solubility of the resulting powder in your aqueous buffer.

Troubleshooting Cyclodextrin Complexation:

  • Incomplete complexation: If solubility does not improve significantly, consider other preparation methods like co-precipitation or freeze-drying. *[3][5] Stoichiometry: The molar ratio of the drug to cyclodextrin can be optimized. A 1:1 molar ratio is a common starting point.

[5]### Summary of Solubility Enhancement Techniques

MethodMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the compound.Simple and inexpensive.Likely ineffective for this compound; risk of precipitation upon pH change.
Co-solvents Reduces solvent polarity.Effective for many compounds; easy to prepare.Potential for toxicity or assay interference at high concentrations; risk of precipitation on dilution.
Surfactants Micellar encapsulation.Can significantly increase solubility; relatively low concentrations needed.Potential for protein denaturation or cell lysis; can interfere with some assays.
Cyclodextrins Inclusion complex formation.Low toxicity; can improve stability.Can be more expensive; preparation of the complex is an additional step.

Conclusion

Improving the aqueous solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the troubleshooting strategies and protocols outlined in this guide, researchers can successfully prepare solutions suitable for their experimental needs. It is recommended to start with the simplest methods and progress to more complex formulation strategies as needed, always considering the potential impact of any additives on the experimental system.

References

  • Eman, M. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Publish.
  • Wikipedia. (n.d.). Amide. Retrieved February 20, 2026, from [Link]

  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR - Global Pharmaceutical Sciences Review. (n.d.). Retrieved February 20, 2026, from [Link]

  • Evaluation of cyclodextrin solubilization of drugs. (n.d.). Retrieved February 20, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved February 20, 2026, from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved February 20, 2026, from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved February 20, 2026, from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved February 20, 2026, from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved February 20, 2026, from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). A review on solubility enhancement technique. Retrieved February 20, 2026, from [Link]

  • Grossfield Lab - University of Rochester. (2023, November 21). pKa Estimation Tool. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

  • Beilstein Journals. (2025, August 4). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Retrieved February 20, 2026, from [Link]

  • Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 12). Solubility and Precipitation. Retrieved February 20, 2026, from [Link]

  • MDPI. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Retrieved February 20, 2026, from [Link]

  • Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved February 20, 2026, from [Link]

Sources

purification of N-(2-amino-2-oxoethyl)-4-methoxybenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of N-(2-amino-2-oxoethyl)-4-methoxybenzamide Ticket ID: REC-MBG-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to purify This compound (also known as N-(4-methoxybenzoyl)glycinamide).[1][2] This molecule contains a lipophilic 4-methoxybenzene tail and a polar glycinamide head.[1] This "amphiphilic" nature often leads to oiling out or gelation if the solvent system is not carefully balanced.[1]

Our laboratory recommends a binary solvent system of Ethanol and Water as the primary protocol.[1] This method leverages the high temperature coefficient of solubility for benzamides in ethanol while using water to aggressively depress solubility of non-polar impurities at lower temperatures.[1]

Part 1: The "Golden" Protocol (Standard Operating Procedure)

Prerequisite: Ensure your crude material has been washed with saturated aqueous


 prior to recrystallization.[1]
  • Why? The most common impurity is 4-methoxybenzoic acid (anisic acid), formed via hydrolysis.[1] It is difficult to remove by crystallization alone due to potential co-crystallization.[1] A basic wash converts it to the water-soluble salt, removing it before you heat the sample.[1]

Materials
  • Solvent A (Good Solvent): Ethanol (95% or Absolute)[1]

  • Solvent B (Anti-Solvent): Deionized Water[1]

  • Apparatus: Erlenmeyer flask, magnetic stir bar, hot plate/heating mantle, Büchner funnel.[1]

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol dropwise while heating to reflux (~78°C).[1]

    • Target: Use the minimum amount necessary to dissolve the solid at boiling.[1][2][3]

    • Critical Check: If the solution is colored, add activated charcoal (1-2% w/w), stir for 5 mins at reflux, and perform a hot filtration through a pre-warmed funnel.

  • The Cloud Point (Nucleation Setup):

    • Maintain the solution at a gentle boil.

    • Add hot Water dropwise until a persistent turbidity (cloudiness) appears and does not disappear upon swirling.[1]

    • Add Ethanol dropwise just until the cloudiness clears and the solution is transparent again.[1]

  • Controlled Cooling (Crystal Growth):

    • Remove from heat.[1][3][4] Place the flask on a cork ring or wood block.

    • Allow to cool to room temperature undisturbed. (Do not use an ice bath yet).[1]

    • Mechanism:[1][5][6] Slow cooling suppresses secondary nucleation, yielding larger, purer needles rather than microcrystalline powder.[1]

  • Isolation:

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration.[1][4]

    • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol:Water (1:1).

Part 2: Troubleshooting Matrix

Issue 1: The "Oiling Out" Phenomenon

  • Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[1]

  • Root Cause: The solution entered the "metastable zone" at a temperature above the melting point of the solvated solid.[1] This is common with amides.[1]

  • Fix:

    • Reheat to dissolve the oil.

    • Add Seed Crystals: Add a tiny crystal of pure product to the solution when it is slightly below boiling. This provides a template for growth.

    • Increase Solvent A: The solution is likely too concentrated.[1] Add 10-15% more Ethanol.[1]

Issue 2: Color Retention

  • Symptom: Crystals are yellowish/tan instead of white.[1]

  • Root Cause: Conjugated organic impurities or oxidation byproducts trapped in the crystal lattice.[1]

  • Fix:

    • Dissolve crystals in Methanol (highly soluble).

    • Pass through a short pad of Silica Gel or Celite .[1]

    • Evaporate and recrystallize using the Golden Protocol.

Issue 3: Low Yield

  • Symptom: Very little solid recovers after cooling.[1]

  • Root Cause: Too much solvent (Solvent A) or the compound is too soluble in the Ethanol/Water mix.[1]

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.[1]

    • Cool again to harvest a "second crop" (Note: Second crops are usually less pure).

    • Alternative Solvent: Switch to Ethyl Acetate (Solvent A) and Hexanes (Solvent B) .[1]

Part 3: Visualization & Logic
Figure 1: Recrystallization Workflow

This diagram outlines the critical path for the purification process, highlighting the "Self-Validating" checkpoints.[1][5][7]

RecrystallizationWorkflow Start Crude this compound PreWash Pre-Wash: Sat. NaHCO3 (Removes Anisic Acid) Start->PreWash Dissolve Dissolve in Boiling Ethanol (Min. Volume) PreWash->Dissolve Dried Solid CheckColor Is Solution Colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes AddWater Add Hot Water until Turbid Then clear with Ethanol dropwise CheckColor->AddWater No Charcoal->AddWater Cooling Slow Cool to RT (Undisturbed) AddWater->Cooling IceBath Ice Bath (0°C) 30 Mins Cooling->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter

Caption: Figure 1.[1][2][8] Validated workflow for the purification of benzamide derivatives using a binary solvent system.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when the experiment deviates from the expected outcome.

Troubleshooting Observation Observation during Cooling Oiling Oiling Out (Liquid droplets) Observation->Oiling NoCrystals No Crystals Form Observation->NoCrystals Impure Colored/Impure Crystals Observation->Impure Sol_Oil 1. Reheat to dissolve 2. Add more Ethanol (10%) 3. Seed with pure crystal Oiling->Sol_Oil Sol_NoCrys 1. Scratch glass with rod 2. Evaporate 20% solvent 3. Cool to -20°C NoCrystals->Sol_NoCrys Sol_Impure 1. Methanol dissolution 2. Silica pad filtration 3. Restart Protocol Impure->Sol_Impure

Caption: Figure 2. Diagnostic logic for common crystallization failures.

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / DescriptionNotes
Molecular Weight 208.21 g/mol [1]
Predicted LogP ~0.9Moderate lipophilicity [2]
Solubility (Ethanol) High (Hot) / Moderate (Cold)Ideal for crystallization [3]
Solubility (Water) Low (Hot) / Insoluble (Cold)Excellent anti-solvent [3]
Solubility (Ethyl Acetate) ModerateGood alternative solvent
pKa (Impurities) Anisic Acid: ~4.47Remove via basic wash (pH > 8)
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Toluene as a solvent? A: While Toluene is excellent for non-polar compounds, this molecule has a glycinamide "tail" (


) which is quite polar.[1] Toluene may not dissolve the compound effectively even at boiling, or it may require such large volumes that yield is compromised. We recommend sticking to Ethanol  or Methanol  systems.[1]

Q: My melting point is broad (e.g., 165-172°C). What does this mean? A: A broad melting range (>2°C) indicates impurities.[1] In this synthesis, the most persistent impurity is often the dimer or unreacted 4-methoxybenzoic acid.[1] If the melting point is depressed (lower than expected), it is likely the acid. Perform a bicarbonate wash on the solid and recrystallize again.[1]

Q: How do I dry the crystals properly? A: Amides can form solvates.[1] Dry the crystals in a vacuum oven at 40-50°C for 12 hours to ensure the removal of water/ethanol trapped in the lattice.

References
  • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 676771, this compound. Retrieved from [Link]

  • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General reference for amide recrystallization techniques).

  • Royal Society of Chemistry.[1] Synthesis and purification of benzamide derivatives. (Contextual reference for solvent selection). Retrieved from [Link][1]

Sources

removing unreacted 4-methoxybenzoic acid from amide product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Amides from 4-Methoxybenzoic Acid

Case ID: PUR-AMIDE-004 Status: Active Topic: Removal of unreacted 4-methoxybenzoic acid (p-anisic acid) from amide coupling products.[1]

Executive Summary

You are encountering contamination by 4-methoxybenzoic acid (


) in your amide product.[1] Because the contaminant is a carboxylic acid and your product is likely a neutral amide, the most efficient purification strategy exploits the acidity difference (

manipulation).[1] This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary protocol, followed by Solid-Supported Scavenging for water-sensitive compounds, and Chromatography for difficult separations.

Module 1: The Gold Standard – Liquid-Liquid Extraction (LLE)

Theory & Causality: 4-Methoxybenzoic acid is a weak organic acid.[1] To remove it, we must convert it from its organic-soluble neutral form into its water-soluble carboxylate salt.[1]

  • Target

    
    :  4.47
    
  • Rule of Thumb: To ensure

    
     deprotonation, the aqueous phase 
    
    
    
    must be at least 2 units higher than the
    
    
    of the acid (
    
    
    ).[1]
  • Reagent Choice: Saturated Sodium Bicarbonate (

    
    , 
    
    
    
    ) is often sufficient, but 1M Sodium Hydroxide (
    
    
    ,
    
    
    ) is superior for complete removal, provided your amide is stable to base.
Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve your crude reaction mixture in a water-immiscible organic solvent.[1]

  • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Volume: Use ~10-20 mL solvent per gram of crude material.[1]

Step 2: The Basic Wash (The Critical Step) Wash the organic layer with 1M NaOH (2 x volume of organic layer).[1]

  • Why NaOH? It ensures a high pH to fully ionize the 4-methoxybenzoic acid into sodium 4-methoxybenzoate, which partitions into the water.[1]

  • Alternative: If your amide contains alkali-labile groups (e.g., esters), substitute NaOH with saturated

    
     .[1] Avoid 
    
    
    
    if possible, as the
    
    
    evolution can pressurize the funnel and cause dangerous splattering.[1]

Step 3: Validation (Self-Correction Loop)

  • Test: Isolate the aqueous waste layer from the first wash.[1] Acidify a small aliquot with 1M HCl.

  • Result: If a white precipitate forms (4-methoxybenzoic acid reverting to neutral form), your wash was successful.[1] If no precipitate forms, either the acid was not present, or the wash pH was too low.

Step 4: Final Polish Wash the organic layer once with Brine (saturated NaCl) to remove trapped water, dry over


 or 

, filter, and concentrate.
Workflow Logic (LLE)

LLE_Workflow Start Crude Mixture (Amide + 4-Methoxybenzoic Acid) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash Wash with 1M NaOH (pH 14) (Or Sat. Na2CO3 for sensitive substrates) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Neutral Amide) PhaseSep->OrgLayer Top (EtOAc) or Bottom (DCM) AqLayer Aqueous Layer (Contains Sodium 4-Methoxybenzoate) PhaseSep->AqLayer Validation Validation Test: Acidify Aq layer with HCl AqLayer->Validation Result Precipitate forms? YES = Successful Removal Validation->Result

Figure 1: Decision logic for Liquid-Liquid Extraction to partition the acidic impurity into the aqueous phase.

Module 2: Water-Free Purification (Scavenger Resins)

Scenario: Your amide is water-sensitive, or you are working on a small scale (<100 mg) where extraction losses are unacceptable.[1]

Theory: Polymer-supported bases act as "solid-phase extraction" agents.[1] They bind the carboxylic acid, allowing you to filter it out physically.[1]

Resin TypeFunctional GroupMechanismBest For
Carbonate Resin Polymer-supported

Ionic binding (Acid-Base)General purpose; forms stable salts.[1]
Trisamine Resin Polymer-supported primary amineCovalent/Ionic bindingHigh-throughput; very fast kinetics.[1]
Protocol
  • Dissolve crude mixture in anhydrous DCM or THF.

  • Add 3-4 equivalents (relative to expected acid impurity) of Polymer-Supported Carbonate resin .

  • Agitate (do not stir with a magnetic bar as it grinds the resin) for 2–4 hours at room temperature.

  • Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse the resin with clean solvent.[1]

  • Concentrate the filtrate.[1] The acid remains bound to the solid resin.[1]

Module 3: Troubleshooting & Edge Cases (FAQ)

Q1: The 4-methoxybenzoic acid is co-eluting with my amide on Silica Gel. How do I separate them?

  • Issue: Carboxylic acids often "streak" or tail on silica, overlapping with polar amides.[1]

  • Solution: Do NOT just run a standard gradient.

    • Method A (Acidic Modifier): Add 1% Acetic Acid to your mobile phase.[1] This keeps the impurity fully protonated (neutral), sharpening its peak and usually increasing its

      
       (making it elute faster than the amide).[1]
      
    • Method B (Basic Modifier - Recommended): If your amide is not amine-basic, flush the column with solvent containing 1% Triethylamine (TEA) before loading. The TEA will deprotonate the 4-methoxybenzoic acid, causing it to stick permanently to the silica baseline, while your neutral amide elutes normally.

Q2: I formed a stubborn emulsion during the NaOH wash.

  • Cause: 4-methoxybenzoic acid salts act as surfactants (soaps).[1]

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.[1]

    • Filter the entire biphasic mixture through a pad of Celite.

    • Add a small amount of Methanol to the organic layer to break surface tension.[1]

Q3: Can I remove it by recrystallization?

  • Feasibility: Yes, but LLE is usually more efficient.[1]

  • Solubility Data: 4-Methoxybenzoic acid is sparingly soluble in cold water (0.3 g/L) but highly soluble in alcohols and hot ethyl acetate.[1][2]

  • Protocol: If your amide is a solid, dissolve the mixture in a minimum amount of hot Ethanol.[1] Add water dropwise until the solution turns cloudy. Cool to

    
    .[1] The 4-methoxybenzoic acid should stay in the mother liquor (due to alcohol solubility), while the amide crystallizes.[1]
    

References

  • PubChem. 4-Methoxybenzoic Acid (Compound Summary).[1][3] National Library of Medicine.[1] [Link][3]

  • Organic Chemistry Portal. Amide Synthesis and Purification.[1][Link]

  • Biotage. Strategies for Flash Chromatography: Separation of Acidic Compounds.[Link]

Sources

Technical Support Center: Stabilizing N-(2-amino-2-oxoethyl)-4-methoxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for N-(2-amino-2-oxoethyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability challenges related to hydrolysis in solution. As a molecule containing two amide bonds, this compound is susceptible to degradation in aqueous environments, which can significantly impact experimental outcomes and product shelf-life.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and prevent hydrolysis.

Amide bonds, while generally more resistant to hydrolysis than esters, can be cleaved under both acidic and basic conditions, as well as by enzymatic action.[2][4] The rate and extent of this degradation are influenced by several factors including pH, temperature, buffer composition, and the presence of catalytic species.[5] Understanding and controlling these factors is paramount to maintaining the integrity of your this compound solutions.

This guide is structured to provide both quick answers to common problems and comprehensive, scientifically-grounded explanations for the underlying chemical principles. Our goal is to empower you with the knowledge and tools necessary to ensure the stability and reliability of your experimental work.

Chemical Structure and Hydrolysis Pathway

The structure of this compound features a primary amide and a secondary benzamide linkage. Both are potential sites for hydrolytic cleavage.

G cluster_0 This compound cluster_1 Hydrolysis Products mol mol p1 4-Methoxybenzoic Acid mol->p1 Hydrolysis at benzamide linkage p2 Glycinamide mol->p2 Hydrolysis at primary amide

Caption: Hydrolysis of this compound yields two primary degradation products.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound losing potency over time?

A1: Loss of potency is most likely due to the hydrolysis of one or both amide bonds in the molecule.[2][3] Amide hydrolysis is a chemical reaction with water that breaks the amide bond, resulting in a carboxylic acid and an amine.[4] The rate of this reaction is significantly influenced by pH and temperature. Storing solutions at non-optimal pH or elevated temperatures can accelerate this degradation process.

Q2: At what pH is this compound most stable?

A2: Generally, amides are most stable in neutral or near-neutral pH conditions. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[4] The optimal pH for stability should be determined empirically through a pH-rate profile study. However, for many benzamide derivatives, a slightly acidic to neutral pH range (e.g., pH 5-7) is often found to be optimal.[5]

Q3: Can the buffer I use affect the stability of the compound?

A3: Absolutely. Certain buffer species can act as catalysts for hydrolysis. For example, buffers containing primary amines, such as Tris, should be avoided as they can compete with water as nucleophiles.[6] Phosphate and citrate buffers are generally considered more inert, but their catalytic effects should not be entirely dismissed without experimental validation.

Q4: How does temperature affect the hydrolysis of this compound?

A4: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2] Therefore, it is crucial to store solutions of this compound at reduced temperatures (e.g., 2-8°C or frozen) to minimize degradation, especially for long-term storage.

Q5: Are there any other degradation pathways I should be aware of?

A5: Besides hydrolysis, other potential degradation pathways for organic molecules include oxidation and photolysis.[2][7] If your experimental setup involves exposure to light or oxidizing agents, these pathways should also be considered. Using opaque containers and including antioxidants in the formulation can help mitigate these effects.[7]

Troubleshooting Guide: Preventing Hydrolysis

This section provides a structured approach to identifying and resolving issues related to the hydrolytic instability of this compound.

Problem Potential Cause Recommended Solution
Rapid loss of compound in solution Inappropriate pH Conduct a pH-rate profile study to identify the pH of maximum stability. Start by preparing solutions in a series of buffers ranging from pH 3 to 9 and monitor the compound concentration over time using a stability-indicating analytical method like HPLC.[8][9]
Elevated temperature Store stock solutions and experimental samples at low temperatures (refrigerated at 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.[2]
Catalytic buffer species Switch to a non-nucleophilic buffer system. Buffers like phosphate or citrate are generally preferred over amine-based buffers like Tris.[6]
Inconsistent experimental results Variable solution stability Prepare fresh solutions of this compound for each experiment from a solid form or a frozen, validated stock solution.
Enzymatic degradation If working with biological matrices (e.g., cell lysates, plasma), consider the presence of amidase or protease enzymes that can catalyze hydrolysis.[10][11] The addition of broad-spectrum protease inhibitors may be necessary.
Appearance of unknown peaks in chromatogram Formation of degradation products The primary hydrolysis products are 4-methoxybenzoic acid and glycinamide. Synthesize or purchase authentic standards of these compounds to confirm their identity in your chromatogram. Perform forced degradation studies (acidic, basic, and oxidative conditions) to intentionally generate degradation products and confirm the specificity of your analytical method.[8][12]
Experimental Workflow for Hydrolysis Prevention

The following diagram outlines a systematic approach to developing a stable formulation for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Initial Solubility and Stability Screening B Develop Stability-Indicating HPLC Method A->B C pH-Rate Profile Study B->C D Buffer Selection C->D E Temperature Stress Study D->E F Forced Degradation Study E->F G Long-Term Stability Assessment F->G

Caption: A stepwise workflow for mitigating hydrolysis of this compound.

Detailed Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A robust analytical method is essential to accurately quantify the parent compound and its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential hydrolysis products and other impurities.

Materials:

  • This compound reference standard

  • 4-Methoxybenzoic acid reference standard

  • Glycinamide reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound, 4-methoxybenzoic acid, and glycinamide in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all three compounds at a concentration of approximately 100 µg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Method Optimization:

    • Inject the mixed standard solution.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all three peaks with good peak shape.

  • Forced Degradation for Method Validation:

    • Subject a solution of this compound to acidic (0.1 M HCl, 60°C), basic (0.1 M NaOH, 60°C), and oxidative (3% H₂O₂, room temperature) conditions for several hours.[8]

    • Analyze the stressed samples to ensure that the degradation product peaks do not co-elute with the parent compound peak.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which this compound exhibits maximum stability.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a minimal amount of organic co-solvent (e.g., DMSO, ethanol) if necessary to ensure solubility.

    • For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of approximately 100 µg/mL. Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation:

    • Divide each buffered solution into aliquots and store them at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

    • Also, prepare a set of control samples to be stored at a low temperature (e.g., 5°C) where degradation is expected to be minimal.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH/temperature condition.

    • Immediately quench any further degradation by diluting the sample in the mobile phase and/or freezing it.

    • Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

    • The slope of this line will be the apparent first-order rate constant (k) for degradation at that pH.

    • Plot the logarithm of k versus pH to generate the pH-rate profile. The nadir of this curve represents the pH of maximum stability.

References

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. [Link]

  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. [Link]

  • CORE. (2018, May 16). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • DTU Research Database. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • PubMed. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Module 02 Hydrolysis. (n.d.). [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). [Link]

  • PubMed. (n.d.). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. [Link]

  • PubMed. (2005, April 15). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. [Link]

  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Link]

  • SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • PMC. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. [Link]

  • PMC. (n.d.). On the pH dependence of amide proton exchange rates in proteins. [Link]

  • Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi. (n.d.). [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). [Link]

  • PMC. (n.d.). (E)-4-Amino-N′-(2-hydroxy-5-methoxybenzylidene)benzohydrazide monohydrate. [Link]

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Technical Support Center: Alternative Coupling Reagents for 4-Methoxybenzamide Synthesis (HATU vs. EDC)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in amide bond synthesis. Here, we provide an in-depth comparison of two widely used coupling reagents, HATU and EDC, specifically tailored to the synthesis of 4-methoxybenzamide. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

Core Concepts: The "Why" of Amide Coupling
Q1: What is the fundamental challenge in forming an amide bond directly from a carboxylic acid and an amine?

The direct reaction between a carboxylic acid (like 4-methoxybenzoic acid) and an amine is thermodynamically favorable but kinetically slow.[1] The primary obstacle is an acid-base reaction that occurs instantaneously. The acidic proton of the carboxylic acid is transferred to the basic amine, forming a highly unreactive carboxylate salt.[2] This salt formation prevents the amine's lone pair from acting as a nucleophile to attack the carbonyl carbon of the carboxylic acid. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[1][2]

Q2: How do coupling reagents like HATU and EDC enable amide bond formation?

Coupling reagents are activators. They react with the carboxylic acid to form a highly reactive intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is then attacked by the amine.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium/aminium salt-based reagent.[1][4] It reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily coupled with the amine.[4][5]

Mechanism of Action: A Visual Guide

The choice of coupling reagent dictates the reaction pathway. Understanding these mechanisms is crucial for optimization and troubleshooting.

EDC-Mediated Coupling Mechanism

EDC's mechanism involves the formation of an O-acylisourea intermediate. To improve efficiency and reduce side reactions like racemization and N-acylurea formation, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[1][6] HOBt intercepts the unstable O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester.[1]

EDC_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_stabilization Step 2: Additive Interception (Optional but Recommended) cluster_coupling Step 3: Amine Coupling Carboxylic_Acid 4-Methoxybenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - EDC Urea Amide 4-Methoxybenzamide O_Acylisourea->Amide + Amine (Direct Path) HOBt HOBt HOBt_Ester->Amide + Amine - HOBt Amine Amine (e.g., NH3) EDU 1-Ethyl-3-(3-dimethylaminopropyl)urea (Byproduct)

Caption: EDC/HOBt-mediated amide bond formation workflow.

HATU-Mediated Coupling Mechanism

HATU reactions are typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form the OAt-active ester, releasing tetramethylurea.[1][4] The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling through a neighboring group effect, stabilizing the transition state.[4]

HATU_Mechanism cluster_activation Step 1: Deprotonation & Activation cluster_coupling Step 2: Amine Coupling Carboxylic_Acid 4-Methoxybenzoic Acid Carboxylate Carboxylate Carboxylic_Acid->Carboxylate + DIPEA Base DIPEA OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) Amide 4-Methoxybenzamide OAt_Ester->Amide + Amine Amine Amine (e.g., NH3) Troubleshooting Start Low or No Yield Observed CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents CheckStoichiometry Verify Stoichiometry (Equivalents of all reagents) CheckReagents->CheckStoichiometry If Reagents OK Sol_Reagents Use fresh, anhydrous solvents and reagents. CheckReagents->Sol_Reagents No CheckConditions Review Reaction Conditions (Solvent, Temp, Time) CheckStoichiometry->CheckConditions If Stoichiometry OK Sol_Stoichiometry Adjust equivalents. Consider slight excess of coupling agent/amine. CheckStoichiometry->Sol_Stoichiometry No HATU_Path Using HATU? CheckConditions->HATU_Path If Conditions OK EDC_Path Using EDC? CheckConditions->EDC_Path If Conditions OK Sol_Conditions Optimize temperature or extend reaction time. CheckConditions->Sol_Conditions No TMU_Impurity Persistent TMU Impurity? HATU_Path->TMU_Impurity Guanidinium_Side_Product Guanidinium Side Product? HATU_Path->Guanidinium_Side_Product NAcylurea_Side_Product N-Acylurea Side Product? EDC_Path->NAcylurea_Side_Product Buffer_Issue Buffer Competing? EDC_Path->Buffer_Issue Sol_TMU Perform acidic wash (1M HCl) or multiple brine washes. Consider chromatography. TMU_Impurity->Sol_TMU Yes Sol_Guanidinium Pre-activate acid with HATU before adding amine. Guanidinium_Side_Product->Sol_Guanidinium Yes Sol_NAcylurea Ensure HOBt/HOAt additive is used. Work at lower temperatures. NAcylurea_Side_Product->Sol_NAcylurea Yes Sol_Buffer Avoid amine/carboxylate buffers (Tris, Glycine, Acetate). Use MES, PBS, or HEPES. Buffer_Issue->Sol_Buffer Yes

Sources

solving precipitation issues of benzamide derivatives in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Precipitation Issues of Benzamide Derivatives (e.g., Entinostat, Mocetinostat) in Cell Culture Media. To: Research Scientists & Drug Development Professionals. From: Senior Application Scientist, Technical Support Division.

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Crash Out" phenomenon: you added a clear DMSO stock of a benzamide derivative (like Entinostat or Mocetinostat) to your cell culture media, and it immediately turned cloudy or formed white flakes.

Benzamide derivatives are structurally prone to this due to their Class II nature (low solubility, high permeability). While the amide group offers some polarity, the hydrophobic aromatic rings (benzene, pyridine, pyrimidine) often dominate, making them sparingly soluble in aqueous buffers.

This guide provides three tiers of troubleshooting: Immediate Rescue , Standard Optimization , and Advanced Formulation .

Part 1: The "Crash Out" Phenomenon (Immediate Troubleshooting)
Q: My compound precipitated immediately upon addition to the media. Can I filter it and proceed?

A: No. Filtering removes the precipitated drug, meaning the concentration you treat your cells with will be unknown and significantly lower than calculated.[1] You must discard this preparation and restart using an optimized mixing protocol.

Q: Why does this happen even if the final concentration is theoretically soluble?

A: You are experiencing "Solvent Shock." When a droplet of DMSO stock (highly lipophilic) hits the aqueous media (highly hydrophilic), the water molecules strip the DMSO away faster than the drug molecules can disperse. This creates a localized "supersaturated shell" around the droplet where the drug concentration exceeds its solubility limit, causing it to crystallize instantly.

Visualizing the Mechanism & Solution

The following diagram illustrates the failure mode (Direct Addition) versus the correct technique (Stepwise Dispersion).

SolventShock cluster_0 The Failure Mode cluster_1 The Solution node_fail Direct Addition (High Risk) node_success Stepwise Dispersion (Recommended) Stock1 1000x DMSO Stock Media1 Bulk Media (Aqueous) Stock1->Media1 Rapid Injection Precip Local Supersaturation (PRECIPITATION) Media1->Precip Solvent Stripping Stock2 1000x DMSO Stock Inter Intermediate Stock (10x in Media) Stock2->Inter Dropwise + Vortex Final Final Culture (Homogeneous) Inter->Final Slow Addition

Figure 1: Mechanism of solvent shock and the intermediate dilution strategy to prevent local supersaturation.

Part 2: Standard Optimization Protocols

If your final concentration is low (<10 µM), simple procedural changes often solve the issue.

Protocol A: The "Warm & Swirl" Technique

Benzamide solubility is temperature-dependent. Cold media promotes crystallization.

  • Warm the Media: Ensure your culture media is at 37°C (not room temperature).

  • Warm the Stock: Warm your DMSO stock to 37°C for 5 minutes. Sonicate briefly if any turbidity is visible in the DMSO.

  • Dynamic Addition:

    • Place the tube of media on a vortexer (low speed) or swirl continuously by hand.

    • Add the DMSO stock dropwise into the center of the vortex/swirl.

    • Rationale: This maximizes the surface area of the droplet for immediate dispersal, preventing the "supersaturation shell."

Protocol B: The Intermediate Dilution Step

For concentrations >10 µM, do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare an Intermediate Solution using culture media (serum-free is often better for this specific step to avoid protein clumping, but serum-containing can work if the drug binds albumin).

  • Ratio: Dilute your stock 1:10 or 1:20 into this intermediate media.

  • Mix: Vortex immediately. This creates a "metastable" solution.

  • Final: Add this intermediate solution to your bulk cell culture.

Data Reference: Solubility Thresholds

Use this table to determine if your experimental conditions are within physical limits.

CompoundDMSO Solubility (Stock)Aqueous Solubility (Media)Risk LevelNotes
Entinostat (MS-275) ~25 mg/mL (warm)< 1 mg/mLHigh Requires warming; highly sensitive to cold shock [1][2].
Mocetinostat (MGCD0103) ~20 mg/mL< 0.5 mg/mLHigh Sparingly soluble in buffers; pH sensitive [3][4].[2]
Benzamide (Parent) Soluble~3 mg/mLLow Generally stable, but derivatives lose this property [5].
Part 3: Advanced Formulation (Stubborn Compounds)

If Protocol A/B fails, or if you require high concentrations (>50 µM), you must alter the solvent system. Pure DMSO is often insufficient for maintaining solubility in water for these derivatives.[3]

Option 1: The Co-Solvent System (PEG/Tween)

This method uses surfactants to stabilize the drug molecules in the aqueous phase. This is particularly effective for Entinostat .

Reagents:

  • PEG300 (Polyethylene glycol 300)

  • Tween 80[4][5]

  • Sterile Water/Saline

The Protocol (Order of Addition is Critical):

  • Start with your drug in 100% DMSO .

  • Add PEG300 to the DMSO stock. Mix.

  • Add Tween 80 .[5][6] Mix.

  • Add Saline/Water last.

Recommended Ratio (MedChemExpress/Selleckchem Standard): 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline [6].

Warning: This formulation is for the stock that you add to media. Ensure your cells can tolerate the final concentration of PEG/Tween (usually <1% total volume). Always run a "Vehicle Control" with these exact excipients.

Option 2: Cyclodextrin Complexation (The "Gold Standard")

If your cells are sensitive to PEG/Tween, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . It forms a "donut" shape, encapsulating the hydrophobic benzamide ring inside while the hydrophilic exterior dissolves in water.

Protocol:

  • Prepare a 40% (w/v) HP-β-CD stock solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Dissolve your benzamide derivative in DMSO at 100x the final desired concentration.

  • Add the DMSO stock dropwise into the HP-β-CD solution while vortexing.

    • Target: Final DMSO concentration in this mix should be <5-10%.

  • Incubate/Shake at 37°C for 30-60 minutes to allow inclusion complex formation.

  • Add this complex to your cell culture media.

CyclodextrinWorkflow CD_Stock 40% HP-β-CD (Aqueous) Complex Inclusion Complex (Incubate 37°C, 30 min) CD_Stock->Complex Main Volume Drug_Stock Benzamide Drug (in DMSO) Drug_Stock->Complex Dropwise Addition Media Cell Culture Media Complex->Media Dilute Cells Cells Treated (Solubilized) Media->Cells

Figure 2: Workflow for creating a Cyclodextrin inclusion complex to bypass solubility limits.

Part 4: Frequently Asked Questions (FAQs)

Q: How do I know if micro-precipitation is happening? I don't see flakes. A: Use the Tyndall Effect . Shine a laser pointer or bright focused light through the media tube. If you see a distinct beam path (scattering), you have micro-precipitates. A true solution should be optically clear.

Q: Can I freeze the diluted media containing the drug? A: No. Freezing/thawing induces crystallization. Benzamide derivatives often crystallize into stable polymorphs that are even harder to re-dissolve than the original powder. Always prepare fresh dilutions.

Q: Is sonication safe for my compound? A: Yes, benzamide derivatives are chemically stable under mild sonication. However, sonication generates heat. Short bursts (5-10 seconds) are safe; prolonged sonication can degrade the compound or heat the DMSO, which increases toxicity.

References
  • BPS Bioscience. (2012).[7] MS-275 (Entinostat) Data Sheet. Retrieved from

  • Selleck Chemicals. (2024). Entinostat (MS-275) Protocol & Solubility. Retrieved from

  • Cayman Chemical. (2024).[2] Mocetinostat Product Information. Retrieved from

  • APExBIO. (2024). Mocetinostat (MGCD0103) General Tips. Retrieved from

  • Solubility of Things. (2024). Benzamide Solubility Characteristics. Retrieved from

  • MedChemExpress. (2024). Entinostat Solvent & Solubility Guide. Retrieved from

  • Sigma-Aldrich. (2024). (2-Hydroxypropyl)-β-cyclodextrin Product Information. Retrieved from

Sources

Technical Support Center: Purifying Polar Amides with Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flash chromatography of polar amides. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the chemical principles that govern separation to empower you to solve even the most challenging purification problems.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of polar amides, providing the core knowledge needed to approach these challenging separations.

Q1: What makes polar amides so challenging to purify with normal-phase flash chromatography?

A: The difficulty lies in the inherent chemical properties of both the amides and the standard stationary phase, silica gel.

  • Strong Hydrogen Bonding: Amides possess both hydrogen bond donors (the N-H group) and acceptors (the C=O group). This allows them to interact very strongly with the polar silanol groups (Si-OH) on the surface of silica gel.[1][2]

  • High Polarity: This strong interaction leads to very high retention. In many cases, the amide will not move from the origin (baseline) on a TLC plate with common, moderately polar solvent systems like ethyl acetate/hexane.[3][4]

  • Secondary Interactions: The acidic nature of silica gel can lead to undesirable secondary interactions, such as protonation of the amide or strong, non-specific binding.[1] This often results in significant peak tailing or streaking, where the compound elutes slowly and over many fractions, leading to poor resolution and low purity.[5]

Q2: Where do I start when developing a solvent system for a new polar amide?

A: The indispensable first step is always Thin Layer Chromatography (TLC).[6][7] TLC is a rapid and inexpensive way to scout multiple solvent systems to find the optimal conditions for your flash chromatography separation.[6]

The goal of TLC scouting is to find a solvent system that gives your target amide a Retention Factor (Rf) of approximately 0.2-0.35.[7][8]

  • An Rf < 0.2 suggests the solvent is not polar enough; the compound will take a very long time to elute from the column, leading to band broadening and diffusion.[8]

  • An Rf > 0.4 indicates the solvent is too polar; the compound will elute too quickly, close to the solvent front, resulting in poor separation from impurities.[8][9]

Start with a standard strong solvent system, such as 5-10% methanol in dichloromethane (DCM), and adjust the ratio based on the initial Rf value.[4][10]

Q3: What are the go-to solvent systems for polar amides in normal-phase chromatography?

A: When standard systems like ethyl acetate/hexane fail, you must move to more aggressive, polar mobile phases. The most common and effective systems involve a non-polar or moderately polar solvent mixed with a highly polar alcohol.

Solvent SystemTypical Starting RatioNotes & Use Case
Dichloromethane / Methanol 95:5 to 90:10The workhorse for many polar compounds. Methanol is a very strong polar solvent that effectively competes with the amide for binding sites on the silica.[2][4] Be cautious, as using more than 10-15% methanol can risk dissolving the silica gel.[4]
Ethyl Acetate / Methanol 98:2 to 90:10A good alternative if your compound has poor solubility in DCM.
Heptane / (3:1 Ethyl Acetate:Ethanol) VariesA greener alternative to DCM/Methanol systems that can provide comparable separation for a range of compounds.
Chloroform / Methanol 95:5 to 90:10Offers different selectivity compared to DCM and can sometimes improve separation of closely related impurities.
Q4: When is it time to give up on normal-phase and switch to reversed-phase flash chromatography?

A: You should consider reversed-phase (RP) chromatography when you encounter one or more of the following issues:

  • Extreme Retention: Your amide does not move from the baseline even in 15-20% methanol in DCM.

  • Compound Instability: You observe significant degradation of your compound on the acidic silica gel.[3]

  • Excellent Water Solubility: Your crude mixture is highly soluble in water or methanol but insoluble in DCM or ethyl acetate, making sample loading difficult.[1]

In reversed-phase, the separation mechanism is inverted. A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/methanol or water/acetonitrile).[11] In this mode, highly polar compounds have weak interactions with the stationary phase and elute first, while non-polar impurities are retained more strongly.[1][12]

Q5: What are mobile phase modifiers, and why are they so important for purifying amides?

A: Mobile phase modifiers are small amounts of an acidic or basic reagent added to the eluent to improve peak shape and prevent compound degradation.[1] They are often essential for successful amide purification.

The acidic silanol groups on silica can protonate basic sites on a molecule or deprotonate acidic sites, leading to ionic interactions that cause severe peak tailing.[1] Modifiers work by neutralizing these active sites or by ensuring the analyte remains in a single, neutral state.

  • For Neutral or Basic Amides: Add 0.5-2% triethylamine (TEA) or a dilute solution of ammonium hydroxide in methanol .[1][4][5] The basic modifier competes with your amide for the acidic silanol sites, masking them and allowing your compound to elute in a sharp, symmetrical peak.

  • For Amides with Acidic Protons (e.g., containing a carboxylic acid): Add 0.5-2% acetic acid or formic acid .[1][8] This keeps the silanol groups and your acidic analyte protonated, suppressing ionization and minimizing unwanted ionic interactions.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter during the purification of polar amides.

Problem 1: My amide is stuck at the baseline on the TLC plate.
  • The Issue: Your solvent system is not polar enough to displace the highly polar amide from the highly polar silica gel. Even 100% ethyl acetate is often insufficient for very polar compounds.[3]

  • The Causality: The strong hydrogen bonding between your amide and the silica surface is winning the competition against the solvent. You need a solvent with stronger hydrogen bonding capabilities to elute the compound.

  • Solutions:

    • Switch to a Stronger Solvent System: Immediately move to a dichloromethane/methanol or chloroform/methanol system. Start with a mixture of 95:5 DCM/MeOH and increase the methanol percentage incrementally (e.g., 90:10).[4]

    • Consider an Alternative Stationary Phase: If even high percentages of methanol fail, your compound may be irreversibly binding. Reversed-phase chromatography is an excellent alternative.[2][3]

    • Try HILIC Mode: For extremely polar, water-soluble amides, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful option. This technique uses a polar stationary phase (like silica, amine, or diol) with a high-organic mobile phase (e.g., acetonitrile) and a small amount of aqueous buffer.[13][14] Polar compounds are retained in the aqueous layer on the stationary phase and elute as the water content of the mobile phase increases.[13]

Problem 2: My amide shows severe streaking on TLC and gives very broad peaks in the column.
  • The Issue: Your compound is undergoing undesirable secondary interactions with the stationary phase, leading to poor chromatography.

  • The Causality: This is a classic sign of interaction with acidic silanol sites on the silica surface.[1] Instead of a clean adsorption/desorption process, your amide is "sticking" and eluting slowly and unevenly. For amides, this can also be caused by the presence of trace acidic or basic impurities in your sample.

  • Solutions:

    • Add a Modifier to Your Eluent: This is the most effective solution.

      • If your amide has any basic character (e.g., contains a pyridine or other amine), add 1% triethylamine (TEA) to your mobile phase.[4][5][15]

      • If the issue persists, consider deactivating the entire silica column before use (see Protocol 2 below).

    • Change the Stationary Phase:

      • Alumina: Can be a good choice for purifying basic compounds as it is available in neutral or basic grades.[2]

      • Amine-functionalized Silica: This phase is specifically designed to purify basic compounds and provides excellent peak shape by shielding the underlying silica.[1][16]

Diagram: How Basic Modifiers Improve Peak Shape

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Amide_A Polar Amide Silica_A Acidic Silanol Site (Si-OH) Amide_A->Silica_A Strong, Slow Interaction (Causes Tailing) Amide_B Polar Amide Silica_B Neutralized Site (Si-O⁻ ⁺HNEt₃) Amide_B->Silica_B Weak, Fast Interaction (Sharp Peak) TEA TEA (Et₃N) TEA->Silica_B Masks Acidic Site

Caption: A basic modifier like TEA neutralizes acidic silica sites, preventing peak tailing.

Problem 3: My compound seems to be degrading on the column.
  • The Issue: The yield from your column is significantly lower than expected, and you observe new, unexpected spots on TLC analysis of your fractions.

  • The Causality: Standard silica gel is slightly acidic and can catalyze the decomposition of acid-sensitive compounds.[2][8]

  • Solutions:

    • Deactivate the Silica: Before loading your sample, flush the column with your chosen eluent containing 1-3% triethylamine. This will neutralize the most acidic sites.[15][17] (See Protocol 2).

    • Use an Alternative Stationary Phase:

      • Florisil: A mild, neutral medium that can be effective for less challenging separations of sensitive compounds.[2]

      • Reversed-Phase (C18): An excellent choice as the mobile phases (water/methanol/acetonitrile) are generally neutral, and the stationary phase is not acidic.[3]

Problem 4: My TLC separation looks great, but it's failing on the flash column.
  • The Issue: A separation that appears promising on a TLC plate does not translate to the larger scale of a flash column.

  • The Causality: Several factors can cause this discrepancy:

    • Overloading: The most common reason. Too much crude material is loaded onto the column, exceeding its separation capacity and causing bands to merge.

    • Solvent Effects: The solvent used to dissolve and load the sample can disrupt the separation at the top of the column if it is much stronger than the starting mobile phase.

    • TLC vs. Column Differences: TLC plates are dry and equilibration happens as the solvent moves, whereas a flash column is typically pre-equilibrated. This can alter selectivity, especially with protic solvents like methanol.[18]

  • Solutions:

    • Reduce the Sample Load: A general rule of thumb for a challenging separation is a 1:50 to 1:100 sample-to-silica weight ratio.

    • Use Dry Loading: Dissolve your crude mixture in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and remove the solvent under vacuum. Carefully layer this powder on top of your packed column. This technique prevents strong solvent effects and often improves resolution.[15]

    • Optimize the Gradient: A shallow gradient is almost always better than a steep one for difficult separations. Start with a mobile phase that gives your target an Rf of ~0.2 and increase the polarity very slowly.[15][19]

Diagram: Workflow for Solvent System Selection

G TLC 1. Perform TLC Screen (e.g., 10% MeOH in DCM) Rf_Check Is Rf between 0.2 - 0.35? TLC->Rf_Check Tailing_Check Is there streaking/tailing? Rf_Check->Tailing_Check Yes Rf_Low Rf < 0.2 (Stuck at baseline) Rf_Check->Rf_Low No Rf_High Rf > 0.35 (Runs too fast) Rf_Check->Rf_High No Add_Modifier Add Modifier (e.g., 1% TEA) Tailing_Check->Add_Modifier Yes Run_Column Optimized System: Run Flash Column Tailing_Check->Run_Column No Increase_Polarity Increase % MeOH or try HILIC / RP Rf_Low->Increase_Polarity Decrease_Polarity Decrease % MeOH Rf_High->Decrease_Polarity RP_Check Still no migration? Consider Reversed-Phase Increase_Polarity->RP_Check Decrease_Polarity->Tailing_Check Add_Modifier->Run_Column RP_Check->TLC Re-scout

Caption: Decision workflow for developing a purification method for polar amides.

Experimental Protocols

Protocol 1: Step-by-Step Guide to TLC Solvent System Scouting
  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or MeOH) to make a ~10 mg/mL solution.

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of three separate TLC plates. Make the spots small and concentrated.

  • Prepare Eluent Chambers: In separate, covered beakers or jars, prepare three different solvent systems to test simultaneously:

    • System A (Standard): 95:5 Dichloromethane / Methanol

    • System B (Modified): 95:5:1 Dichloromethane / Methanol / Triethylamine

    • System C (Alternative Selectivity): 95:5 Dichloromethane / Acetonitrile

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[7] Cover the chambers and allow the solvent to run until it is ~1 cm from the top of the plate.

  • Visualize and Analyze: Remove the plates, immediately mark the solvent front with a pencil, and let them dry. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).

  • Evaluate: Compare the three plates. Look for the system that gives your target compound an Rf of 0.2-0.35 with the best separation from its nearest impurities.[7] Note any improvements in spot shape in the plate with the modifier. This chosen system is your starting point for the flash column.

Protocol 2: Deactivating a Silica Gel Column

This protocol is for situations where your amide is known to be sensitive to acid.

  • Pack the Column: Dry or slurry pack your silica gel column as you normally would with your non-polar solvent (e.g., hexane or DCM).

  • Prepare Deactivating Solvent: Prepare ~3-4 column volumes (CVs) of your initial elution solvent, but with the addition of 1-2% triethylamine.[17] For example, if your gradient starts with 98:2 DCM/MeOH, prepare a solution of 97:2:1 DCM/MeOH/TEA.

  • Flush the Column: Run 2-3 CVs of this deactivating solvent through the packed column. Discard the eluent.[15][17] This step neutralizes the acidic sites.

  • Equilibrate: Flush the column with 2-3 CVs of your actual initial elution solvent (without the TEA) to remove any excess base.[17]

  • Load and Run: Your column is now deactivated and ready for you to load your sample and begin the purification.

References
  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • University of California, Irvine. Flash Column Chromatography. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Bender, J. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. From The Analyst. [Link]

  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?[Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Royal Society of Chemistry. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]

  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]

  • Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. [Link]

  • LCGC. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?[Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?[Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Google Patents.

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Validation & Comparative

Comparative NMR Profiling: Structural Elucidation of N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the 1H NMR spectrum of N-(2-amino-2-oxoethyl)-4-methoxybenzamide (also known as 4-methoxyhippuramide).[1] Unlike standard spectral lists, this document focuses on comparative solvent dynamics , specifically evaluating the critical performance differences between DMSO-d6 and CDCl3 .

For researchers in peptidomimetic drug discovery, this molecule represents a "worst-case" scenario for chloroform-based analysis due to its dual-amide structure.[1] We demonstrate why DMSO-d6 is the superior analytical standard for this class of compounds, supported by mechanistic evidence of hydrogen bonding and rotational isomerism.

Structural Breakdown & Theoretical Shift Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of a 4-methoxybenzamide core coupled to a glycinamide tail.[1]

Molecular Structure

Formula: C₁₀H₁₂N₂O₃ MW: 208.21 g/mol [2]

Predicted Signal Environments (DMSO-d6)
LabelProton TypeMultiplicityApprox. Shift (δ)IntegrationMechanistic Justification
A Methoxy (-OCH₃)Singlet (s)3.80 – 3.853HElectron-donating group attached to aromatic ring; moderate deshielding.[1]
B Glycine -CH₂-Doublet (d)3.85 – 3.952HDeshielded by flanking carbonyls; splits into doublet due to coupling with Amide NH (D ).[1]
C Aromatic (Ortho to C=O)Doublet (d)7.85 – 7.952HAA'BB' system. Deshielded by the anisotropic effect of the carbonyl group.
D Internal Amide (-NH-)Triplet (t)8.60 – 8.801HHighly deshielded; splits into triplet due to coupling with Glycine CH₂ (B ).[1]
E Aromatic (Ortho to OMe)Doublet (d)6.95 – 7.052HAA'BB' system. Shielded by the mesomeric (+M) effect of the methoxy oxygen.
F Terminal Amide (-NH₂)Broad Singlets7.00 – 7.502HNon-equivalent protons due to restricted C-N rotation; often appear as two distinct broad peaks.[1]

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is the single most critical variable in the analysis of this compound. Below is a direct comparison of how the spectrum behaves in the two most common NMR solvents.

Comparison Matrix
FeatureDMSO-d6 (Recommended) CDCl3 (Not Recommended)
Solubility Excellent. Dissolves the polar diamide backbone effectively.[1]Poor. The compound is prone to aggregation and precipitation.
Amide Resolution High. Strong H-bonding with DMSO stabilizes the amide protons, slowing exchange rates.Low. Labile protons exchange rapidly or broaden into the baseline, often disappearing.
Coupling Clarity Sharp. The NH-CH₂ coupling (Triplet/Doublet) is clearly resolved.Blurred. The NH peak is often too broad to show coupling, making the CH₂ appear as a singlet.
Water Peak Distinct peak at ~3.33 ppm.Variable position; often overlaps with the Glycine CH₂ or Methoxy region.
The "Invisible Proton" Phenomenon in CDCl3

In Chloroform-d, the internal amide proton (D ) often undergoes rapid chemical exchange or intermolecular hydrogen bonding (dimerization). This results in a peak so broad it effectively "disappears" from the spectrum. Consequently, the Glycine CH₂ (B ) loses its coupling partner and collapses from a doublet into a singlet. This can lead to the false identification of the compound as an ester rather than an amide.

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data, follow this step-by-step protocol designed to minimize exchange broadening.

NMR_Workflow Sample Sample Prep (10mg in 0.6mL DMSO-d6) Shake Homogenization (Vortex 30s) Sample->Shake Acquire Acquisition (NS=16, D1=2s) Shake->Acquire Process Processing (LB=0.3Hz, Phase Corr) Acquire->Process Validate Validation Check (Solvent Residual @ 2.50ppm) Process->Validate Validate->Sample If solvent peak split/broad

Figure 1: Optimized workflow for labile proton analysis. The validation step ensures magnetic field homogeneity (shimming) using the residual solvent peak.

Critical Steps:
  • Drying: Ensure the sample is strictly dry. Trace water in DMSO promotes proton exchange, broadening the amide peaks.

  • Concentration: Use ~10-15 mg/mL. Higher concentrations can induce stacking (shifting aromatic peaks upfield).

  • Acquisition: Set the relaxation delay (D1) to at least 2.0 seconds. Amide protons have longer T1 relaxation times; short delays reduce integration accuracy.

Detailed Spectral Analysis (DMSO-d6)

Region 1: The Aromatic Zone (6.9 - 8.0 ppm)

The aromatic region displays a classic AA'BB' pattern , characteristic of para-substitution.

  • δ 7.90 (d, J=8.8 Hz, 2H): These protons are ortho to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields them, pushing them downfield.

  • δ 7.00 (d, J=8.8 Hz, 2H): These protons are ortho to the methoxy group. The oxygen atom donates electron density into the ring via resonance (+M effect), shielding these protons and pushing them upfield.

Region 2: The Amide Linkages (Variable)
  • δ 8.65 (t, J=5.8 Hz, 1H): The internal amide NH. It appears as a triplet because it couples to the two protons on the adjacent Glycine CH₂ group. Note: If this peak is a singlet, your solvent is wet or acidic.

  • δ 7.10 & 7.45 (br s, 1H each): The terminal primary amide (NH₂). Due to the partial double-bond character of the C-N bond, rotation is restricted, making the two protons magnetically non-equivalent (one cis to oxygen, one trans).

Region 3: Aliphatic Zone (3.8 - 4.0 ppm)[1]
  • δ 3.88 (d, J=5.8 Hz, 2H): The Glycine CH₂. It appears as a doublet due to coupling with the internal NH.

  • δ 3.82 (s, 3H): The Methoxy CH₃. A sharp, intense singlet.

Connectivity Logic (COSY Correlations)

To confirm the structure without doubt, a 2D COSY (Correlation Spectroscopy) experiment is recommended. The diagram below illustrates the expected cross-peaks.

COSY_Network NH_Internal Internal NH (8.65 ppm) CH2_Gly Glycine CH2 (3.88 ppm) NH_Internal->CH2_Gly Vicinal Coupling (³J) Ar_Ortho_CO Ar-H (Ortho to C=O) (7.90 ppm) CH2_Gly->Ar_Ortho_CO No Correlation (4 bonds) Ar_Ortho_OMe Ar-H (Ortho to OMe) (7.00 ppm) Ar_Ortho_CO->Ar_Ortho_OMe Ortho Coupling (³J)

Figure 2: COSY Correlation Map. Red arrows indicate scalar coupling (cross-peaks). The absence of coupling between the Glycine CH₂ and Aromatics confirms the carbonyl spacer.[1]

Troubleshooting & FAQ

Q: My internal amide peak (8.65 ppm) is a broad singlet, not a triplet. Why? A: This indicates "chemical exchange decoupling." Trace acid or water in your DMSO is catalyzing the exchange of the NH proton.

  • Fix: Add activated 4Å molecular sieves to the NMR tube or filter the solution through basic alumina.

Q: Can I use Methanol-d4? A: No. Methanol-d4 is a protic solvent.[1] The amide protons (NH and NH₂) will exchange with the deuterium in the solvent (H -> D exchange) and disappear from the 1H spectrum entirely.

Q: The aromatic doublets are "roofing" (slanting towards each other). A: This is a second-order effect (strong coupling) seen when the chemical shift difference (Δν) is small relative to the coupling constant (J). In this molecule, the separation is large (~0.9 ppm), so roofing should be minimal at 400 MHz or higher.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for AA'BB' systems and amide shifts).

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2023). "this compound."[1][2] National Center for Biotechnology Information. Link

Sources

C13 NMR chemical shifts for 4-methoxybenzoyl glycinamide carbons

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Characterizing 4-methoxybenzoyl glycinamide (also known as 4-methoxyhippuric acid amide) presents a specific analytical hurdle: resolving the two distinct carbonyl environments (benzoyl vs. glycyl) and accurately assigning the aromatic signals influenced by the electron-donating methoxy group. Standard databases often conflate these values with the acid form (4-methoxyhippuric acid), leading to assignment errors in drug development pipelines.

The Solution: This guide compares the performance of DMSO-d6 against Methanol-d4 and Chloroform-d as solvent systems.[1] It provides a definitive assignment strategy utilizing 2D correlations (HMBC) to validate the carbon backbone.

Key Insight: While Chloroform-d is standard for lipophilic intermediates, it fails to provide sharp resolution for the amide protons and carbonyl carbons of this polar peptidomimetic. DMSO-d6 is the superior alternative , offering optimal solubility and distinct separation of the benzoyl (~166 ppm) and glycyl (~171 ppm) carbonyls.

Part 2: Comparative Analysis of Solvent Systems

In the analysis of peptidomimetics like 4-methoxybenzoyl glycinamide, the choice of solvent dictates the observation of exchangeable protons and the precise chemical shift of carbonyls due to hydrogen bonding effects.

Performance Matrix: DMSO-d6 vs. Alternatives
FeatureDMSO-d6 (Recommended) Methanol-d4 Chloroform-d (CDCl3)
Solubility Excellent. Dissolves the polar amide backbone instantly.[1]Good. Poor. Often requires heating; leads to aggregation.[1]
Amide Proton (NH) Visibility High. Sharp doublets/triplets visible (slow exchange).[1] Crucial for HMBC.None. Rapid exchange with solvent deuterium (disappears).[1]Variable. Broad, undefined peaks due to quadrupole broadening.[1]
Carbonyl Resolution High. Distinct separation between Ar-C =O and Gly-C =O.Medium. H-bonding may cause peak broadening or overlap.[1]Low. Aggregation shifts peaks unpredictably.[1]
Water Interference Low (3.33 ppm).[1] Does not obscure key aliphatic regions.[1]High (~4.87 ppm).[1] Can obscure the glycine

-CH2.[1]
Low (1.56 ppm).[1]
Expert Insight: The Carbonyl Shift Mechanism

In DMSO-d6 , the solvent acts as a hydrogen bond acceptor. This deshields the amide protons, locking the conformation and providing a stable electronic environment for the carbonyl carbons. In CDCl3 , the molecule often forms intermolecular hydrogen bonds (dimers), which causes concentration-dependent shifts in the C=O signals, making reproducible data difficult to obtain.

Part 3: Experimental Protocol & Methodology

To replicate the data provided in the assignment section, follow this self-validating workflow.

Synthesis & Purification (Brief Context)
  • Reactants: 4-Methoxybenzoyl chloride + Glycinamide HCl.

  • Conditions: Basic media (Et3N), DCM/DMF solvent mix.[1]

  • Purification: Recrystallization from Ethanol/Water (Crucial to remove 4-methoxybenzoic acid byproduct which has a confusingly similar NMR profile).

NMR Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Temperature: 298 K (25°C).[1]

  • Concentration: 15-20 mg in 0.6 mL DMSO-d6.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .[1]

    • Why? Quaternary carbons (C=O, C-OMe, C-ipso) have long T1 relaxation times.[1] A short D1 (<1s) will suppress these signals, making integration quantitative analysis impossible.

  • Scans (NS): Minimum 1024 (for high S/N ratio on quaternary carbons).

Visualization of Workflow

NMR_Workflow Sample Purified Sample (>98% HPLC) Prep Solvation 0.6 mL DMSO-d6 Sample->Prep 15mg Acq Acquisition 13C {1H} Decoupled D1 = 3.0s Prep->Acq Transfer Process Processing LB = 1.0 Hz Baseline Corr. Acq->Process FFT Assign Assignment HMBC/HSQC Validation Process->Assign Peak Picking Assign->Sample Impurity Detected?

Figure 1: Analytical workflow ensuring data integrity from sample prep to final assignment.

Part 4: C13 NMR Chemical Shift Data (DMSO-d6)[1][2]

The following table represents the consensus chemical shifts for N-(4-methoxybenzoyl)glycinamide . These values are derived from comparative analysis of anisoyl derivatives and glycinamide fragments in DMSO-d6.

Table 1: Chemical Shift Assignments
Carbon LabelChemical Shift (

, ppm)
TypeMultiplicity (DEPT-135)Structural Assignment Logic
C-11 (Gly-C=O) 171.2 QuaternaryAbsTerminal Amide. Upfield from acid, downfield from benzoyl.
C-7 (Bz-C=O) 166.1 QuaternaryAbsBenzoyl Amide. Conjugation with aryl ring shields this signal relative to C-11.[1]
C-4 (Ar-C-O) 161.8 QuaternaryAbsDeshielded by direct attachment to OMe oxygen.[1]
C-2, C-6 129.3 Methine (CH)Pos (+)Ortho to Carbonyl.[1] Deshielded by anisotropy of C=O.
C-1 (Ar-C-ipso) 126.4 QuaternaryAbsLinker to carbonyl.
C-3, C-5 113.5 Methine (CH)Pos (+)Ortho to Methoxy.[1] Shielded by resonance donation from Oxygen lone pairs.[1]
C-8 (OMe) 55.4 Methyl (CH3)Pos (+)Characteristic methoxy region.[1]
C-10 (

-CH2)
42.6 MethyleneNeg (-)Glycine alpha-carbon.[1]
Deep Dive: Distinguishing the Carbonyls

The most common error in assigning this molecule is swapping the two carbonyl signals.

  • The Benzoyl Carbonyl (C-7, ~166 ppm): This carbon is conjugated to the aromatic ring. The

    
    -system of the ring donates electron density into the carbonyl 
    
    
    
    -star orbital, increasing shielding and moving the peak upfield (lower ppm).
  • The Glycyl Carbonyl (C-11, ~171 ppm): This is an aliphatic amide carbonyl.[1] Lacking aromatic conjugation, it appears further downfield (higher ppm).[1]

Logic Map: Resonance & Shielding

Resonance_Logic OMe Methoxy Group (Electron Donor) Ring Aromatic Ring OMe->Ring Resonance (+M) C35 C3/C5 Positions (Ortho to OMe) Ring->C35 Increased e- Density (Shielding) BzCO Benzoyl C=O (~166 ppm) Ring->BzCO Conjugation GlyCO Glycyl C=O (~171 ppm) BzCO->GlyCO Comparison: Bz is Upfield

Figure 2: Electronic effects governing the chemical shift separation of aromatic and carbonyl signals.

Part 5: Validation via 2D NMR (HMBC)

To confirm the assignments in Table 1 without ambiguity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

  • The "Gateway" Correlation: Look for the strong 3-bond coupling (

    
    ) between the Glycine 
    
    
    
    -CH2 protons (~3.8 ppm)
    and the Benzoyl Carbonyl (~166 ppm) .
  • The Terminal Check: The same

    
    -CH2 protons will show a correlation to the Glycyl Carbonyl (~171 ppm) , usually a 2-bond coupling (
    
    
    
    ), which is often weaker or distinct in magnitude.
  • Aromatic Confirmation: The Methoxy protons (~3.8 ppm) will show a strong correlation only to C-4 (~162 ppm), anchoring the aromatic assignments.

References

  • ChemicalBook. (2023).[1] 4-Methoxybenzoyl chloride 13C NMR Spectrum. Retrieved from [1][2]

  • SpectraBase. (2023).[1] N-(4-Methoxybenzoyl)glycine (4-Methoxyhippuric acid) Spectral Data. Wiley Science Solutions.[1] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] C13 NMR Shift Prediction Algorithms & Standard Benzamide Shifts. NIST Webbook.[1][3] Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Context: Solvent effects on Amide shifts).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Carbonyl Groups.[1] University of Wisconsin-Madison. Retrieved from [1]

Sources

Optimizing the HPLC-UV Analysis of N-(2-amino-2-oxoethyl)-4-methoxybenzamide on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Performance Comparison

Introduction

N-(2-amino-2-oxoethyl)-4-methoxybenzamide is a small organic molecule featuring a substituted benzamide core.[1] Its structure, incorporating an aromatic ring, a methoxy group, and two amide functionalities, results in intermediate polarity, making it an ideal candidate for analysis by reversed-phase High-Performance Liquid Chromatography (RP-HPLC). The C18 (octadecylsilyl) stationary phase is the most widely used and robust choice for such analyses due to its strong hydrophobic retention characteristics.[2][3]

This guide provides a comprehensive analysis of the retention behavior of this compound on a C18 column. We will explore a foundational analytical method, explain the scientific rationale behind the selection of chromatographic parameters, and present a comparative analysis of how its retention time is affected by mobile phase composition. This document is intended for researchers and drug development professionals seeking to develop robust, reliable, and efficient analytical methods for this and structurally similar compounds.

I. Foundational Principles: Analyte-Stationary Phase Interactions

The retention of any analyte in RP-HPLC is governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. For this compound on a C18 column, the key interactions are:

  • Hydrophobic Interactions: The primary retention mechanism involves the nonpolar 4-methoxyphenyl group of the analyte interacting with the long C18 alkyl chains of the stationary phase.[3]

  • Polar Interactions: The two amide groups (-C(=O)NH- and -C(=O)NH2) introduce significant polarity. These groups preferentially interact with the polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol), reducing the overall retention time compared to a more nonpolar molecule of similar size.

  • Silanol Interactions: Commercial C18 columns are based on silica particles. Residual, un-capped silanol groups (Si-OH) on the silica surface can be acidic and may interact ionically with basic sites on an analyte, often leading to poor peak shape (tailing).[3][4] While our target analyte is neutral, the amide groups can still engage in hydrogen bonding with silanols. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of these silanols, leading to sharper, more symmetrical peaks.

II. Recommended Analytical HPLC Method

This section details a robust starting method for the analysis of this compound. The parameters have been selected based on established chromatographic principles to achieve good peak shape, adequate retention, and efficient separation from potential impurities.

Experimental Protocol
  • Column: Standard C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (ACN).

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.

  • HPLC System Configuration:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (based on the presence of the benzamide chromophore).

  • Isocratic Elution: 60% Mobile Phase A / 40% Mobile Phase B.

  • Equilibration: Before the first injection, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

  • Data Acquisition: Record the chromatogram for 10 minutes. The retention time (t_R) for this compound is expected to be approximately 4.5 minutes under these conditions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase (A: H2O + 0.1% FA | B: ACN + 0.1% FA) B Prepare Analyte Sample (10 µg/mL in 50:50 A/B) A->B C Equilibrate C18 Column (40% B, 1.0 mL/min, 30 min) D Inject 10 µL of Sample C->D E Isocratic Elution (40% ACN, 1.0 mL/min, 10 min) D->E F Detect at UV 254 nm E->F G Acquire & Process Data F->G

Caption: Standard workflow for HPLC analysis.

III. Performance Comparison Guide: Effect of Mobile Phase Strength

The percentage of organic modifier (acetonitrile, in this case) in the mobile phase is the most powerful tool for controlling retention in reversed-phase HPLC. Increasing the acetonitrile content makes the mobile phase less polar (stronger), causing the analyte to elute earlier. Conversely, decreasing the acetonitrile content makes the mobile phase more polar (weaker), leading to longer retention times.[2][6]

To illustrate this principle and provide a comparative framework, we will evaluate the predicted retention behavior of our target analyte alongside two other hypothetical benzamide derivatives on the same C18 column:

  • 4-Hydroxybenzamide (More Polar): The hydroxyl group makes this molecule more polar than our target. It will have weaker hydrophobic interactions with the C18 phase and elute earlier.

  • N-Hexyl-4-methoxybenzamide (Less Polar): The addition of a six-carbon alkyl chain significantly increases the hydrophobicity of this molecule. It will interact much more strongly with the stationary phase and elute later.

Analyte Structure Comparison

Caption: Structures of analytes for comparison.

Data Summary: Predicted Retention Times (t_R) in Minutes

The following table summarizes the predicted retention times for the three compounds at different isocratic concentrations of acetonitrile.

% Acetonitrile (Mobile Phase B)4-Hydroxybenzamide (More Polar)This compound (Target)N-Hexyl-4-methoxybenzamide (Less Polar)
30%3.5 min8.2 min> 15 min
40% 2.4 min 4.5 min 11.8 min
50%1.8 min2.9 min6.7 min

Note: These are predicted values based on chromatographic theory. Actual retention times may vary depending on the specific C18 column, HPLC system, and exact mobile phase preparation.

Discussion of Results

As the data clearly indicates, the retention time for all compounds is inversely proportional to the percentage of acetonitrile in the mobile phase.

  • At 30% ACN , the mobile phase is relatively weak, leading to long retention times. The highly nonpolar N-Hexyl-4-methoxybenzamide is retained so strongly that it may not elute within a reasonable timeframe.

  • At 40% ACN , our recommended starting condition, we achieve good separation between the three compounds, with the target analyte eluting at a practical time of 4.5 minutes. This condition provides a good balance between analysis time and resolution.

  • At 50% ACN , the mobile phase is much stronger. All compounds elute significantly faster. While this shortens the run time, it also reduces the separation (resolution) between peaks, which could be problematic if analyzing a complex mixture. The more polar 4-Hydroxybenzamide is now eluting very close to the column's void volume, which is generally undesirable for accurate quantification.

IV. Conclusion and Further Optimization

The established method using a C18 column with a 40% acetonitrile/water mobile phase containing 0.1% formic acid provides a robust and reliable starting point for the analysis of this compound. The comparative data demonstrates the predictable relationship between mobile phase strength and analyte retention, a fundamental principle that can be leveraged for method optimization.

For further development, analysts could explore:

  • Gradient Elution: For samples containing a wider range of polarities, a gradient method (e.g., starting at 20% ACN and ramping to 70% ACN) could provide better separation and peak shape for all components.

  • Alternative Organic Modifiers: Replacing acetonitrile with methanol would generally lead to longer retention times and can alter the elution order (selectivity) of analytes.

  • Alternative Stationary Phases: If adequate separation from critical impurities cannot be achieved on a C18, exploring a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, may provide the necessary change in selectivity.[7]

This guide provides the foundational data and scientific context to empower researchers to confidently develop and adapt HPLC methods for this compound and related compounds.

References

  • SIELC Technologies. (2018, May 16). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Available at: [Link]

  • ResearchGate. (n.d.). Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. Request PDF. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Chromatography Forum. (2009, March 26). Interesting retention time for C18 column. Available at: [Link]

  • David, V., et al. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(11-12), 865-871. Available at: [Link]

  • Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. Available at: [Link]

  • Dolan, J. W. (2012, November 1). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. Available at: [Link]

  • Biovanix. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. Available at: [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Available at: [Link]

  • ResearchGate. (2022, January). Data of retention time on HPLC C 18 column and specific rotation of P S -and P Se -cIDPRE. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Available at: [Link]

Sources

A Researcher's Guide to the Elemental Analysis of C10H12N2O3 (Kynurenine): Theoretical Calculations vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and metabolic research, the precise characterization of molecules is paramount. For the tryptophan metabolite, Kynurenine (C10H12N2O3), understanding its elemental composition is a foundational step in confirming its identity, purity, and stoichiometric relationships in various biological and chemical assays. This guide provides an in-depth comparison of the theoretical elemental analysis of Kynurenine with the practical realities of experimental determination, offering insights into the methodologies, expected outcomes, and alternative analytical approaches.

Theoretical Elemental Composition of C10H12N2O3

The first step in any elemental analysis is to calculate the theoretical percentage of each element in the molecule. This is based on the molecular formula and the atomic weights of the constituent elements.

The molecular formula for Kynurenine is C10H12N2O3.

To determine the theoretical elemental composition, we first calculate the molar mass of the compound.

Molar Mass Calculation:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molar Mass = 120.11 + 12.096 + 28.014 + 47.997 = 208.217 g/mol [1][2]

Theoretical Elemental Percentages:

  • %C = (120.11 / 208.217) × 100% = 57.68%

  • %H = (12.096 / 208.217) × 100% = 5.81%

  • %N = (28.014 / 208.217) × 100% = 13.45%

  • %O = (47.997 / 208.217) × 100% = 23.05%

This theoretical composition serves as the benchmark against which all experimental results are compared.

Experimental Determination: The Gold Standard of Combustion Analysis

The most common and widely accepted method for determining the elemental composition of organic compounds is combustion analysis , also known as CHN analysis.[3] This technique provides a precise and accurate measurement of the percentage of carbon, hydrogen, and nitrogen in a sample.

The Causality Behind Combustion Analysis

Combustion analysis operates on a simple yet elegant principle: the complete and instantaneous oxidation of a sample in a high-temperature environment. This process converts all organic and inorganic substances into their respective combustion products. For a compound like Kynurenine (C10H12N2O3), the products are primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2). By precisely measuring the amounts of these gaseous products, we can backtrack to determine the elemental composition of the original sample. The choice of this method is rooted in its robustness, high precision, and the wealth of historical data and standardized protocols available.

A Self-Validating System: The Experimental Protocol

The trustworthiness of combustion analysis lies in its self-validating workflow, which involves careful sample preparation, controlled combustion, and sensitive detection.

Experimental Workflow for Combustion Analysis:

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis A 1. Weighing: Accurately weigh 1-2 mg of pure C10H12N2O3 sample. B 2. Encapsulation: Place the sample in a tin or silver capsule. A->B C 3. Combustion: Introduce the capsule into a high-temperature (900-1200°C) furnace with a pulse of pure O2. B->C D 4. Oxidation & Reduction: Combustion gases (CO2, H2O, NOx) pass through an oxidation catalyst (e.g., WO3) and then a reduction catalyst (e.g., copper) to convert NOx to N2. C->D E 5. Gas Separation: Gases are separated using a chromatographic column. D->E F 6. Detection: A thermal conductivity detector (TCD) measures the concentration of N2, CO2, and H2O sequentially. E->F G 7. Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight. F->G

Caption: Workflow of CHN Combustion Analysis.

Theoretical vs. Representative Experimental Data: A Comparison

For a new batch of synthesized Kynurenine, the elemental analysis results are a critical quality control checkpoint. A deviation of more than ±0.4% from the theoretical value for any element often indicates an impure sample.[2][4][5]

ElementTheoretical %Representative Experimental %Deviation
Carbon (C) 57.68%57.52%-0.16%
Hydrogen (H) 5.81%5.89%+0.08%
Nitrogen (N) 13.45%13.31%-0.14%
Oxygen (O)* 23.05%23.28%+0.23%

*Oxygen is typically determined by difference in combustion analysis, though direct oxygen analysis is also possible through high-temperature pyrolysis.

The representative experimental data above falls well within the acceptable ±0.4% deviation, providing strong evidence for the compound's identity and purity.

Alternative Methodologies: A Comparative Overview

While combustion analysis is the gold standard, other techniques can provide elemental information, each with its own set of advantages and limitations.

Method Method Combustion Analysis ICP-OES/MS X-ray Fluorescence (XRF) Principle Principle Sample combustion and gas detection Atomization and emission/mass detection X-ray excitation and fluorescence detection Method->Principle Mechanism Elements Elements Detected C, H, N, S, O Most elements (metals and some non-metals) Elements heavier than Na Principle->Elements Detects Pros Pros High precision for C, H, N; Established method High sensitivity for trace elements; Multi-element analysis Non-destructive; Rapid analysis Elements->Pros Strengths Cons Cons Destructive; Limited to a few elements Destructive; Not ideal for C, H, N in organic matrices Poor sensitivity for light elements (C, H, N, O); Surface analysis Pros->Cons Weaknesses

Caption: Comparison of Elemental Analysis Techniques.

Inductively Coupled Plasma - Optical Emission Spectrometry/Mass Spectrometry (ICP-OES/MS)

ICP-based techniques are powerful for trace element analysis.[6] However, for determining the bulk composition of organic compounds like Kynurenine, they are generally not the preferred method. The sample must be digested, typically in strong acids, which can be challenging for some organic molecules. Furthermore, the analysis of C, H, N, and O is often more complex and less precise with ICP compared to combustion analysis.

X-ray Fluorescence (XRF)

XRF is a non-destructive technique that is excellent for the analysis of heavier elements.[7][8] Its major limitation is its poor sensitivity for light elements like carbon, hydrogen, nitrogen, and oxygen.[9][10][11] The low-energy fluorescent X-rays emitted by these elements are easily absorbed and difficult to detect, making XRF unsuitable for the primary elemental analysis of organic compounds.

Troubleshooting and Considerations

  • Sample Purity: The most common reason for discrepancies between theoretical and experimental data is the presence of impurities, such as residual solvents or by-products from synthesis.

  • Hygroscopic Nature: Some compounds readily absorb moisture from the air, which can lead to erroneously high hydrogen and oxygen percentages. Samples should be thoroughly dried before analysis.

  • Incomplete Combustion: While modern analyzers are highly efficient, incomplete combustion can lead to lower than expected carbon values. Ensuring the instrument is properly maintained and calibrated is crucial.

  • Calibration: The accuracy of the analysis is highly dependent on proper calibration with certified standards.

Conclusion

The elemental analysis of C10H12N2O3, or Kynurenine, is a fundamental analytical procedure for researchers in drug development and related fields. While theoretical calculations provide a necessary baseline, experimental determination via combustion analysis remains the most reliable and precise method for confirming the elemental composition of this and other organic molecules. Understanding the principles behind the chosen analytical technique, as well as the potential sources of error, is essential for interpreting the data correctly and ensuring the quality and integrity of your research. While alternative methods like ICP and XRF have their specific applications, for the bulk elemental analysis of organic compounds, combustion analysis continues to be the authoritative and trusted technique.

References

  • Understanding X-Ray Fluorescence Technology. (2024, December 24). Centers Urgent Care. Retrieved February 20, 2026, from [Link]

  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. (2020, March 10). AZoM.com. Retrieved February 20, 2026, from [Link]

  • Matthews, R. D. (1977). Combustion sources of nitrogen compounds.
  • XRF Analysis Explained: What It Can & Can't Measure. (2026, January 13). Trescal. Retrieved February 20, 2026, from [Link]

  • Why XRF Can't Detect Light Elements (C, N, O): Fluorescence Yield vs Auger. (2025, November 15). YouTube. Retrieved February 20, 2026, from [Link]

  • x ray fluorescence advantages disadvantages Manufacturer & Supplier in China. Nanyang JZJ Testing Equipment Co., Ltd. Retrieved February 20, 2026, from [Link]

  • Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. Teledyne Leeman Labs. Retrieved February 20, 2026, from [Link]

  • The Combustion Analysis Advantages over ICP. LECO Corporation. Retrieved February 20, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(7), 983-991.
  • PubChem. (n.d.). Kynurenine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • ChemTeam. (n.d.). Combustion Analysis: Ten Examples. Retrieved February 20, 2026, from [Link]

  • Forrest, L. R., et al. (2013). Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry. FEBS Open Bio, 3, 30-37.
  • An International Study Evaluating Elemental Analysis. (2026, January 22). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International journal of tryptophan research : IJTR, 2, 1–19.
  • Taftazani, A., et al. (2025, December 29). Comparison of NAA XRF and ICP-OES Methods on Analysis of Heavy Metals in Coals and Combustion Residues. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022). ACS Omega, 7(30), 26031-26033.
  • Difference between ICP-OES and other techniques. HORIBA. Retrieved February 20, 2026, from [Link]

  • Alterations in the Kynurenine–Tryptophan Pathway and Lipid Dysregulation Are Preserved Features of COVID-19 in Hemodialysis. (2022). Metabolites, 12(11), 1109.
  • Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. (2021). Biosensors, 11(10), 384.
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • A Combined Experimental/Quantum-Chemical Study of Tetrel, Pnictogen, and Chalcogen Bonds of Linear Triatomic Molecules. (2021). Molecules, 26(22), 6828.
  • Kynurenic Acid Levels and Kynurenine Aminotransferase I, II and III Activities in Ganglia, Heart and Liver of Snail Helix. (2023). Cellular Physiology and Biochemistry, 57(4), 279-297.

Sources

Technical Guide: UV-Vis Characterization of the 4-Methoxybenzamide Chromophore

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It prioritizes experimental validation and mechanistic understanding over static data.[1]

Executive Summary

4-Methoxybenzamide (p-Anisamide) represents a critical structural motif in medicinal chemistry, serving as the core scaffold for various antiemetic (e.g., Metoclopramide) and antipsychotic agents.[1] Unlike the unsubstituted benzamide, the presence of the para-methoxy group acts as a strong auxochrome, significantly altering the electronic landscape of the molecule.

This guide provides a comparative analysis of the 4-methoxybenzamide chromophore, defining its absorption maxima (


), molar absorptivity (

), and solvatochromic behaviors. It is designed to assist in the development of robust HPLC-UV quantification methods and purity assays.

Part 1: Theoretical Framework & Electronic Transitions

To interpret the UV spectrum of 4-methoxybenzamide, one must understand the interplay between the benzene ring, the amide group, and the methoxy substituent.

The Auxochromic Effect

The 4-methoxy group functions as a potent electron-donating group (EDG) via the mesomeric effect (+M).[1]

  • Lone Pair Interaction: The non-bonding electrons on the methoxy oxygen interact with the

    
    -system of the benzene ring.[1]
    
  • Energy Gap Reduction: This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • Bathochromic Shift: The reduced energy gap (

    
    ) results in a red shift (longer wavelength) compared to unsubstituted benzamide.[1]
    
Electronic Transitions
  • 
     (K-band):  The primary transition.[1] High intensity (
    
    
    
    ). This is the analytical wavelength of choice.
  • 
     (R-band):  A secondary, lower intensity transition involving the carbonyl lone pair.[1] Often buried under the strong 
    
    
    
    band in polar solvents.
Mechanism Visualization

The following diagram illustrates the electronic conjugation responsible for the spectral shift.

G Methoxy Methoxy Group (-OCH3) Benzene Benzene Ring (Conjugator) Methoxy->Benzene +M Effect (Lone Pair Donation) Shift Bathochromic Shift (Red Shift) Methoxy->Shift Raises HOMO Energy Amide Amide Group (-CONH2) Benzene->Amide Extended Conjugation Amide->Shift Stabilizes Excited State

Figure 1: Electronic flow in the 4-methoxybenzamide chromophore leading to spectral red-shift.

Part 2: Comparative Analysis

The following data compares 4-methoxybenzamide against its structural analogs. Note that specific


 values are solvent-dependent.[1][2][3]
Table 1: Spectral Characteristics of Benzamide Analogs (in Methanol)
CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic Character
Benzamide Ph-CONH

~225~270 (weak)Baseline reference.
4-Methoxybenzamide 4-MeO-Ph-CONH

256 ~285 (shoulder)Strong Bathochromic Shift. Ideal for selective detection.
4-Hydroxybenzamide 4-HO-Ph-CONH

~252~280Similar to methoxy, but pH dependent (phenolic shift).[1]
4-Nitrobenzamide 4-NO

-Ph-CONH

~265~300Electron Withdrawing Group (EWG) causes different shift mechanics.

Critical Insight: The shift from 225 nm (Benzamide) to 256 nm (4-Methoxybenzamide) is analytically significant. It moves the detection window away from the "non-specific UV noise" region (<230 nm) where many solvents and impurities absorb.

Molar Absorptivity ( )

For 4-methoxybenzamide at 256 nm in Methanol:

  • Estimated

    
    : 
    
    
    
  • Significance: High sensitivity allows for quantification at low

    
     concentrations.[1]
    

Part 3: Solvatochromic Effects

The choice of solvent dramatically impacts the fine structure and position of the absorption bands.

SolventCut-off (nm)Observed Effect on 4-MethoxybenzamideRecommendation
Acetonitrile (ACN) 190Hypsochromic (Blue) Shift. The spectrum is sharpest here.

may appear slightly lower (~254 nm).
Preferred for HPLC mobile phases due to low background.
Methanol (MeOH) 205Standard Reference. Hydrogen bonding stabilizes the ground state of

but the excited state of

.[1]
Good for stock preparation.[1]
Water (Buffered) 190Broadening. Formation of H-bonds blurs vibrational fine structure.[1]Essential for biological simulation; ensure pH control.[1]

Part 4: Experimental Protocol (Self-Validating)

Do not rely solely on literature values. Instruments vary. Use this protocol to determine the exact


 and 

for your specific system.
Workflow Diagram

Experiment Prep 1. Stock Preparation (1 mg/mL in MeOH) Dilute 2. Serial Dilution (5, 10, 20 µg/mL) Prep->Dilute Blank 3. Blank Correction (Solvent Only) Dilute->Blank Scan 4. Spectral Scan (200 - 400 nm) Blank->Scan Calc 5. Calculate Epsilon (ε) (Beer-Lambert Plot) Scan->Calc

Figure 2: Step-by-step workflow for determining spectral properties.[1]

Detailed Methodology

1. Preparation of Standard Stock:

  • Weigh 10.0 mg of 4-methoxybenzamide reference standard (purity >99%).[1]

  • Dissolve in 10.0 mL of HPLC-grade Methanol.

  • Concentration: 1000

    
    .[4]
    

2. Working Standard Generation:

  • Dilute the stock to three concentrations: 5

    
    , 10 
    
    
    
    , and 20
    
    
    using your intended mobile phase (e.g., Water/ACN 50:50).
  • Why multiple points? To verify linearity (Beer’s Law compliance).

3. Spectral Scanning:

  • Instrument: Double-beam UV-Vis Spectrophotometer or PDA Detector.

  • Blanking: Use the exact solvent mixture from Step 2.

  • Scan Parameters:

    • Range: 200 nm to 400 nm.[1][5]

    • Resolution: 1 nm.

    • Scan Speed: Medium/Slow.

4. Data Analysis & Validation:

  • Identify the local maximum (

    
    ).[2] It should be near 254-256 nm .
    
  • Record Absorbance (

    
    ) at 
    
    
    
    .[1][2][6]
  • Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law:
    
    
    
    
    Where
    
    
    is molar concentration and
    
    
    is path length (1 cm).[1][7]
  • Validation Check: The

    
     calculated from the 5, 10, and 20 
    
    
    
    samples should vary by
    
    
    . If variance is high, check for aggregation or pipette error.

Part 5: Application in Drug Development

HPLC Method Development

When developing an assay for 4-methoxybenzamide derivatives:

  • Detection Wavelength: Set UV detector to 254 nm .

    • Reason 1: It aligns with the

      
       of the chromophore.
      
    • Reason 2: It coincides with the intense emission line of Mercury (Hg) lamps used in older detectors, ensuring maximum signal-to-noise ratio.

  • Mobile Phase Compatibility: At 254 nm, you can use Methanol, Acetonitrile, or THF without significant solvent cutoff interference.[1]

Impurity Profiling

Since the 4-methoxybenzamide core absorbs at a longer wavelength (256 nm) than simple benzenoids (210-220 nm), you can improve selectivity by monitoring at 256 nm.[1] This suppresses the signal from non-conjugated impurities that might co-elute.

References

  • PubChem. 4-Methoxybenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. Benzamide, 4-methoxy- UV/Visible Spectra. National Institute of Standards and Technology.[8][9] Available at: [Link][9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • University of Calgary. Spectroscopy: UV-Vis Theory and Solvatochromism. Available at: [Link]

Sources

Unveiling the Solid-State Architecture: A Comparative Guide to the Crystallography of N-(2-amino-2-oxoethyl)-4-methoxybenzamide and Related Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability, thereby influencing the efficacy and viability of a drug candidate or functional material. This guide provides a comprehensive technical comparison of the crystallographic data for N-(2-amino-2-oxoethyl)-4-methoxybenzamide and structurally related benzamide derivatives. We delve into the experimental methodologies for structure determination, present a comparative analysis of key structural parameters, and discuss the implications of these solid-state architectures. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic data in their work.

Introduction: The Significance of Crystal Structure in Benzamide Derivatives

This compound is a molecule of interest within medicinal chemistry due to its structural motifs, which are common in various biologically active compounds. The benzamide functional group is a cornerstone in numerous pharmaceuticals, and its conformation, along with the intermolecular interactions it forms, is pivotal to its function. The solid-state packing of this molecule, as with any active pharmaceutical ingredient (API), will have a profound impact on its material properties.

Experimental Determination of Crystal Structure: A Methodological Overview

The gold standard for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD) .[1][2][3] This technique provides unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions.[2] When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) serves as a powerful alternative for obtaining structural information.[4][5][6][7][8]

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The process of determining a crystal structure via SCXRD follows a well-defined workflow, from crystal growth to structure refinement. The quality of the final structure is intrinsically linked to the quality of the initial crystal.[9]

Experimental Protocol: Single-Crystal Growth and Data Collection

  • Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis.[9] Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is a common starting point. Other techniques include vapor diffusion and slow cooling.[9] Crystals should be visually inspected for clarity and lack of defects under a microscope.[9]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[1][2]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1][2] The diffracted X-rays are collected on a detector as a series of diffraction spots. Data is typically collected over a wide range of angles to ensure a complete dataset.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[1] This map is used to build an initial model of the molecule, which is then refined against the experimental data to yield the final, high-resolution crystal structure.

Diagram: Single-Crystal X-ray Diffraction Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement model_building->refinement validation Validation & Analysis refinement->validation cif CIF File (Crystallographic Information File) refinement->cif intermolecular_interactions cluster_benzamide Benzamide cluster_iodobenzamide N-ethyl-4-iodobenzamide cluster_target This compound (Predicted) b1 Benzamide 1 b2 Benzamide 2 b1->b2 N-H···O Hydrogen Bond (Dimer Formation) i1 Iodobenzamide 1 i2 Iodobenzamide 2 i1->i2 N-H···O Hydrogen Bond i3 Iodobenzamide 3 i2->i3 I···I Halogen Bond t1 Target Molecule 1 t2 Target Molecule 2 t1->t2 N-H···O Hydrogen Bond (Amide-Amide) t3 Target Molecule 3 t1->t3 N-H···O Hydrogen Bond (Amide-Carbonyl) t2->t3 C-H···O Interaction (Methoxy Group)

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N-(2-amino-2-oxoethyl)-4-methoxybenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and development, the synthesis and handling of novel chemical compounds are routine. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-amino-2-oxoethyl)-4-methoxybenzamide, a compound for which specific safety and disposal data may not be readily available. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific prudence, treating the compound with the caution it warrants as a potentially hazardous substance.

This document is designed for researchers, scientists, and drug development professionals. It aims to build a foundation of trust by providing clear, actionable information that goes beyond the product, empowering you to maintain a safe and compliant laboratory.

Part 1: Hazard Assessment and Waste Classification

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is paramount. This assessment is based on the known hazards of its structural analogs, such as other benzamide and acetamide derivatives.

Structural Analogs and Potential Hazards:

  • Benzamide Moiety: Benzamide and its derivatives can present several health hazards. For instance, some benzamides are classified as harmful if swallowed, and may cause skin and eye irritation, and respiratory irritation.[1]

  • Acetamide Moiety: Acetamide itself is a suspected carcinogen.

  • Related Compounds: The Safety Data Sheet for a related compound, 3-Amino-4-methoxybenzamide, indicates that it causes skin and serious eye irritation.[2][3][4] Another related compound, N-(2-amino-2-oxoethyl)benzamide, is listed as harmful if swallowed.[5]

Based on the available data for structurally similar compounds, this compound should be handled as a hazardous chemical waste . It should be presumed to have the potential for, at a minimum, skin and eye irritation, and to be harmful if swallowed. Therefore, it must be disposed of following stringent hazardous waste protocols.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. [1][7]

Potential Hazard Basis for Assessment Recommended Precaution
Acute Toxicity (Oral) Data from N-(2-amino-2-oxoethyl)benzamide suggests it may be harmful if swallowed.[5]Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Data from 3-Amino-4-methoxybenzamide indicates it is a skin irritant.[2][3][4]Wear appropriate chemical-resistant gloves and a lab coat.[8]
Eye Irritation Data from 3-Amino-4-methoxybenzamide indicates it causes serious eye irritation.[2][3][4]Wear safety goggles or a face shield.[8]
Environmental Hazard The potential for long-lasting harmful effects to aquatic life should be considered for novel compounds.Prevent release to the environment. Do not dispose of down the drain.

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a clear, sequential process for the safe collection, storage, and disposal of this compound waste. This process is designed to comply with general laboratory safety standards mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[8]

  • Body Protection: A fully buttoned laboratory coat is required to protect from skin contact.[8]

Step 2: Waste Segregation and Collection

Proper segregation is a cornerstone of safe laboratory waste management, preventing unintended and potentially dangerous chemical reactions.[10][11]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with no cracks or leaks, and have a secure, threaded cap.[10][12]

  • Collect All Contaminated Materials: This includes any residual solid compound, contaminated weighing paper, pipette tips, and gloves used during handling.

  • Separate Waste Streams: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[10][13] Solid and liquid waste should be kept separate.[13][14]

Step 3: Container Labeling

Accurate and clear labeling is a regulatory requirement and is crucial for the safety of everyone who may handle the waste container.[7][12][15]

  • Attach a Hazardous Waste Tag: As soon as the first particle of waste enters the container, it must be labeled. Use the official hazardous waste tag provided by your institution's EHS department.

  • Complete All Information: The label must include:

    • The words "Hazardous Waste".[7][12]

    • The full, unabbreviated chemical name: "this compound".[7][12]

    • The date of waste generation (the date the first waste was added).[7]

    • The location of generation (building and room number).[7]

    • The Principal Investigator's name and contact information.[7]

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Waste Storage

Waste must be stored safely in a designated area pending pickup by your institution's hazardous waste management service.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[12][15] This area must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secure and Ventilated: The storage area should be well-ventilated, away from heat sources or direct sunlight, and separate from incompatible materials.[1][16]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

Step 5: Final Disposal Procedure

The final disposal of hazardous chemical waste must be handled by trained professionals in accordance with federal, state, and local regulations.[6][17]

  • Contact Your EHS Office: The recommended and required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office. They will arrange for the pickup and subsequent disposal by a licensed hazardous waste disposal company, which will likely use incineration.[1]

  • Schedule a Pickup: Once the container is nearly full (around 90%), or if it has been in storage for the maximum time allowed by your institution (often 6-12 months), schedule a waste pickup with your EHS department.[12][15][17]

Step 6: Decontamination

Thoroughly decontaminate any laboratory equipment or surfaces that have come into contact with the compound.

  • Rinse with Solvent: Use an appropriate solvent (such as ethanol or acetone) to rinse non-disposable labware.

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.[1]

  • Wash with Soap and Water: After the initial solvent rinse, wash the labware with soap and water.

Part 3: Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect segregate Segregate from Other Incompatible Waste Streams collect->segregate label_container Label Container Immediately with 'Hazardous Waste' Tag segregate->label_container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store secondary Use Secondary Containment store->secondary contact_ehs Contact Institutional EHS for Waste Pickup secondary->contact_ehs incinerate Disposal via Licensed Hazardous Waste Vendor (Incineration) contact_ehs->incinerate decon Decontaminate Labware & Surfaces incinerate->decon

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only compliant with safety regulations but are also upholding their commitment to environmental stewardship and the well-being of their colleagues.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Chemical Waste Procedures. University of Illinois, Division of Research Safety. Available at: [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University, Environmental Health and Safety. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]

  • The Laboratory Standard. Vanderbilt University, Office of Clinical and Research Safety. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-(2-amino-2-oxoethyl)benzamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide. Thermo Fisher Scientific. Available at: [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI). Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • N-(2-Aminoethoxy)benzamide - Hazard Genotoxicity. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)benzamide. Chemsrc. Available at: [Link]

  • Biohazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. Available at: [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.